1-Iodo-2,3,4,5-tetramethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRAAIJGQNXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380301 | |
| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-71-6 | |
| Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 1-Iodo-2,3,4,5-tetramethylbenzene
An In-depth Technical Guide to 1-Iodo-2,3,4,5-tetramethylbenzene: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in advanced organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic signature. A robust, field-proven protocol for its synthesis via electrophilic iodination of 1,2,3,4-tetramethylbenzene (prehnitene) is presented, with a focus on the causal factors influencing reaction outcomes. The guide further explores the compound's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, and its potential applications in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical building block.
Introduction: The Strategic Value of Polysubstituted Aryl Iodides
Halogenated aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile precursors for the construction of complex molecular architectures.[1] Among these, aryl iodides are particularly prized for their high reactivity in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][3] The carbon-iodine bond, being the least electronegative and longest of the carbon-halogen bonds, is readily activated, making iodoarenes superior substrates for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][4][5]
This compound, also known as iodoprehnitene, is a unique member of this class. Its structure features a sterically crowded and electron-rich benzene ring, a combination that imparts distinct reactivity and makes it an invaluable building block for accessing highly substituted aromatic systems. The four electron-donating methyl groups enhance the nucleophilicity of the aromatic ring and influence the electronic properties of the C-I bond, while the steric hindrance introduced by the ortho-methyl groups can be strategically exploited to control reaction selectivity.[1]
This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, providing researchers and developers with the critical information needed to effectively utilize this compound in their work.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting. While experimental data for this compound is not extensively reported, a reliable profile can be constructed from available data on its isomers and parent compounds.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on the properties of its isomers, such as 1-Iodo-2,3,5,6-tetramethylbenzene (iododurene), and the parent hydrocarbon, 1,2,3,4-tetramethylbenzene (prehnitene). The high degree of substitution and the presence of the heavy iodine atom suggest that it is a solid at room temperature with low water solubility, a common characteristic of aromatic hydrocarbons.[6]
| Property | Value | Source/Basis |
| IUPAC Name | This compound | - |
| Synonyms | Iodoprehnitene | - |
| CAS Number | 54509-71-6 | [7] |
| Molecular Formula | C₁₀H₁₃I | [7] |
| Molecular Weight | 260.12 g/mol | [7] |
| Appearance | White to off-white crystalline solid (predicted) | Based on isomers |
| Melting Point | 78 - 80 °C (for isomer iododurene) | [8] |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, dichloromethane, toluene, THF) | [6] |
Spectroscopic Signature
The following is a predicted spectroscopic analysis for this compound, based on established principles of NMR, IR, and mass spectrometry, and data from analogous compounds.[9]
-
¹H NMR (predicted, 400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (s, 1H): Aromatic proton (C6-H). The singlet multiplicity is due to the absence of adjacent protons.
-
δ ~2.4-2.5 ppm (s, 3H): Methyl protons (C5-CH₃).
-
δ ~2.2-2.3 ppm (s, 9H): Overlapping singlets for the remaining three methyl groups (C2-CH₃, C3-CH₃, C4-CH₃).
-
-
¹³C NMR (predicted, 101 MHz, CDCl₃):
-
δ ~140-145 ppm: Quaternary aromatic carbon attached to iodine (C1).
-
δ ~135-140 ppm (4 signals): Quaternary aromatic carbons attached to methyl groups (C2, C3, C4, C5).
-
δ ~130-135 ppm: Aromatic CH (C6).
-
δ ~20-25 ppm (4 signals): Methyl carbons.
-
-
Infrared (IR) Spectroscopy (predicted, KBr pellet):
-
3050-3000 cm⁻¹: C-H stretching (aromatic).
-
2980-2850 cm⁻¹: C-H stretching (aliphatic, methyl groups).
-
1600-1450 cm⁻¹: C=C stretching (aromatic ring).
-
~850 cm⁻¹: C-H out-of-plane bending for an isolated aromatic hydrogen.
-
~550-600 cm⁻¹: C-I stretching.
-
-
Mass Spectrometry (MS) (predicted, EI):
-
m/z 260: Molecular ion peak [M]⁺.
-
m/z 245: [M-CH₃]⁺, loss of a methyl group.
-
m/z 133: [M-I]⁺, loss of the iodine atom, resulting in the tetramethylbenzene cation.
-
m/z 127: I⁺, iodine cation.
-
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the electrophilic aromatic substitution (SEAr) of 1,2,3,4-tetramethylbenzene (prehnitene).[1] The electron-rich nature of the prehnitene ring makes it highly susceptible to iodination. A variety of iodinating reagents can be employed, with a common and effective system being a combination of molecular iodine (I₂) and a suitable oxidizing agent to generate the electrophilic iodine species in situ.[10][11][12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the iodination of prehnitene using iodine and periodic acid, a method known for its high efficiency and clean reaction profile.
Materials and Equipment:
-
1,2,3,4-Tetramethylbenzene (prehnitene)
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2,3,4-tetramethylbenzene (10.0 g, 74.5 mmol), iodine (9.45 g, 37.2 mmol), and periodic acid dihydrate (3.39 g, 14.9 mmol).
-
Solvent and Catalyst Addition: To this mixture, add 100 mL of glacial acetic acid. With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reaction: Heat the reaction mixture to 60-70 °C with continuous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine. This typically takes 2-4 hours.
-
Workup - Quenching: Once the reaction is complete (the solution becomes pale yellow or colorless), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of water and ice. A precipitate should form.
-
Workup - Neutralization: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the yellow color disappears.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.
-
Purification - Extraction: Dissolve the crude solid in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Purification - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification - Recrystallization: Recrystallize the resulting solid from hot ethanol to yield pure this compound as a crystalline solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its carbon-iodine bond. It serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making this compound a highly reactive coupling partner.[5]
Caption: Major cross-coupling reactions involving this compound.
-
Suzuki-Miyaura Coupling: This reaction with an organoboron reagent (e.g., a boronic acid) is a powerful method for forming biaryl structures. The steric hindrance around the iodine atom in this compound may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[13][14]
-
Heck Reaction: The coupling with alkenes allows for the synthesis of substituted styrene derivatives, which are valuable monomers and synthetic intermediates.
-
Sonogashira Coupling: Reaction with a terminal alkyne provides access to aryl-alkynes, a key structural motif in materials science and medicinal chemistry.
Applications in Drug Development and Materials Science
While specific examples of this compound in marketed drugs are not prominent, its value lies in its role as a versatile building block in the drug discovery process.[2][3] The synthesis of complex, sterically hindered molecules is a common challenge in medicinal chemistry, and this compound provides a valuable starting point for creating novel scaffolds. The ability to introduce a variety of substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships.[15][16][17][18]
In materials science, the prehnitene framework is a precursor to pyromellitic dianhydride, a monomer used in the production of high-performance polymers like polyimides. The iodinated derivative can be used to create functionalized materials with tailored electronic and photophysical properties.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[7][21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its unique combination of steric bulk and electronic activation makes it an ideal substrate for constructing complex, polysubstituted aromatic compounds. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications. By understanding and applying the information presented herein, researchers and developers can effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI. [Link]
-
Sterically controlled isodesmic late-stage C–H iodination of arenes. National Center for Biotechnology Information. [Link]
-
Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
-
This compound | CAS 54509-71-6. Matrix Fine Chemicals. [Link]
-
Sterically controlled isodesmic late-stage C–H iodination of arenes. RSC Publishing. [Link]
-
Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. (2010). ACS Publications. [Link]
-
1,2,3,4-Tetramethylbenzene. neochema. [Link]
-
1,2,3,4-Tetramethylbenzene. PubChem. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. [Link]
- Process for producing iodo-aromatic compounds.
-
Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia. [Link]
-
Halogenation. Part I. Iodination. Zenodo. [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. [Link]
-
Iodination of Pyrimidine Derivatives by Mechanical Grinding. MDPI. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
optical and geometrical isomerism. (2021). YouTube. [Link]
-
Physicochemical Properties in Relation to Biological Action. Pharmaguideline. [Link]
-
Lecture Notes: Session 6 - Physicochemical Properties: Optical Isomerism. SNS Courseware. [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Center for Biotechnology Information. [Link]
-
Isomerism in Organic Compounds: Diversity in Molecular Structure and Function. (2025). ResearchGate. [Link]
-
Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. (2020). YouTube. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
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1-Iodo-2,3,4,5-tetramethylbenzene CAS number and molecular weight
CAS: 54509-71-6 | Molecular Weight: 260.12 g/mol
Executive Summary
1-Iodo-2,3,4,5-tetramethylbenzene (also known as 5-iodoprehnitene ) is a highly specialized aryl iodide used primarily as a steric probe in organometallic catalysis and as a precursor for hypervalent iodine reagents. Unlike its symmetric isomer iododurene (3-iodo-1,2,4,5-tetramethylbenzene), this compound possesses a unique "prehnitene" substitution pattern (1,2,3,4-tetramethyl), creating a specific steric environment where the iodine atom is flanked by a methyl group on only one ortho position, while the other ortho position is vacant (conceptually, though in the 1-iodo-2,3,4,5- numbering, the iodine is at 1, methyls at 2,3,4,5; thus position 6 is the proton).
Correction on Sterics: In this compound, the iodine is at position 1. The methyls are at 2, 3, 4, and 5. The proton is at position 6. Therefore, the iodine is flanked by a methyl group at position 2 and a proton at position 6.[1] This makes it less sterically hindered than iododurene (where iodine is flanked by two methyls) or iodomesitylene. This subtle structural difference makes it a critical control substrate for tuning catalyst steric sensitivity.
Chemical Identity & Isomer Differentiation
A common source of experimental error is confusing the prehnitene derivative (1,2,3,4- pattern) with the durene derivative (1,2,4,5- pattern).
Identity Data Table
| Property | Target Compound | Common Isomer (Caution) |
| Systematic Name | This compound | 3-Iodo-1,2,4,5-tetramethylbenzene |
| Common Name | 5-Iodoprehnitene | Iododurene |
| CAS Number | 54509-71-6 | 2100-25-6 |
| Molecular Weight | 260.12 g/mol | 260.12 g/mol |
| Formula | C₁₀H₁₃I | C₁₀H₁₃I |
| Substitution Pattern | 1,2,3,4-Tetramethyl (Adjacent) | 1,2,4,5-Tetramethyl (Symmetric) |
| Ortho Environment | 1 Methyl, 1 Proton | 2 Methyls |
Structural Visualization
The following diagram illustrates the synthesis pathway and the structural difference that dictates reactivity.
Figure 1: Synthesis of this compound via regioselective iodination of prehnitene. Due to the symmetry of prehnitene, iodination at the vacant 5 or 6 position yields the same product.
Synthesis & Production Protocol
The most reliable route to this compound is the oxidative iodination of prehnitene. This method avoids the use of hazardous mercury salts or unstable diazonium intermediates.
Protocol: Oxidative Iodination
Reaction Type: Electrophilic Aromatic Substitution (EAS) Scale: Laboratory (10–50 mmol)
Reagents
-
Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene) [CAS: 488-23-3]
-
Iodine Source: Molecular Iodine (
) -
Oxidant: Periodic Acid (
) or Iodic Acid ( ) -
Solvent: Acetic Acid (
) / Sulfuric Acid ( ) catalyst
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Prehnitene (1.0 equiv) in glacial acetic acid (5 mL/mmol).
-
Activation: Add water (10% v/v) and concentrated sulfuric acid (0.5 equiv). The acid acts as a catalyst to generate the active electrophile.
-
Iodination: Add molecular iodine (
, 0.5 equiv) and Periodic Acid ( , 0.2 equiv).-
Note: The oxidant regenerates iodine from iodide, ensuring 100% atom economy regarding the iodine source.
-
-
Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor via TLC (Hexanes eluent) or GC-MS. The starting material (Prehnitene) should disappear, replaced by the mono-iodinated product.
-
Quenching: Pour the reaction mixture into ice-cold water. Quench residual iodine with saturated aqueous sodium thiosulfate (
) until the solution turns yellow/colorless. -
Isolation: Extract with dichloromethane (
, 3x). Wash the organic layer with brine, dry over , and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (100% Hexanes) to yield the pure aryl iodide.
Analytical Characterization (Expected)
To validate the synthesis, the following analytical profile should be confirmed.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: A singlet integrating to 1H (the proton at position 6).[2] This is the key differentiator from iododurene, which has no aromatic protons.
-
Aliphatic Region: Two singlets (or closely overlapping multiplets) integrating to 6H each.
- ppm (Methyls at 2, 5)
- ppm (Methyls at 3, 4)
-
-
¹³C NMR: Expected signals for 4 methyl carbons, 1 ipso-C-I, 1 aromatic C-H, and 4 substituted aromatic carbons.
-
MS (EI): Molecular ion peak
at m/z 260.
Applications in Drug Discovery & Catalysis
Steric Probe in Cross-Coupling
This compound serves as a critical "intermediate steric demand" substrate. In Suzuki-Miyaura coupling optimization:
-
Low Steric Demand: Iodobenzene.
-
Intermediate Steric Demand: This compound (One ortho-methyl).
-
High Steric Demand: Iodomesitylene or Iododurene (Two ortho-methyls).
Researchers use this gradient to determine the "steric ceiling" of new ligand systems (e.g., Buchwald phosphines or NHC ligands). If a catalyst couples this substrate but fails with iododurene, the active site is likely too congested for di-ortho-substituted partners.
Workflow: Steric Sensitivity Assay
The following diagram depicts the logic flow for using this compound in catalyst evaluation.
Figure 2: Logic flow for utilizing this compound to benchmark catalyst performance against steric hindrance.
Safety & Handling
-
Hazards: Like most aryl iodides, this compound is likely an irritant. However, the primary hazard stems from the synthesis reagents (strong acids, iodine).
-
Storage: Store in amber vials away from light. Aryl iodides can liberate iodine upon prolonged light exposure, turning the solid yellow/brown.
-
Stability: The tetramethyl substitution makes the ring electron-rich, potentially increasing susceptibility to oxidation compared to unsubstituted iodobenzene. Store under inert gas (Argon) for long-term retention.
References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 54509-71-6.[3][4] Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,2,4,5-tetramethyl- (Prehnitene Data). NIST Chemistry WebBook. Retrieved from
-
BenchChem. (n.d.). This compound Product Information. Retrieved from
-
Organic Syntheses. (1943). Iodination of Aromatic Compounds (General Methodology). Org. Synth. Coll. Vol. 2, p. 351. Retrieved from
Sources
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- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. This compound | CAS 54509-71-6 [matrix-fine-chemicals.com]
stability of 1-Iodo-2,3,4,5-tetramethylbenzene under ambient conditions
Technical Whitepaper: Stability Profile & Handling of 1-Iodo-2,3,4,5-tetramethylbenzene
Part 1: Executive Summary & Chemical Identity
This compound (also known as 5-Iodoprehnitene ) is a highly specialized electron-rich aryl iodide.[1] Unlike its isomer iododurene (3-iodo-1,2,4,5-tetramethylbenzene), this compound features a unique substitution pattern where the iodine atom is flanked by a methyl group at the ortho position and a hydrogen atom at the meta position, creating a distinct steric and electronic environment.[1]
Its stability profile is defined by two competing factors:
-
Electronic Activation: The four electron-donating methyl groups significantly increase the electron density of the benzene ring, making the C–I bond more susceptible to oxidative addition (useful in catalysis) but also prone to oxidative degradation.
-
Photolability: Like most polyalkyl aryl iodides, the compound possesses a weak C–I bond (approx. 65 kcal/mol) that undergoes rapid homolytic cleavage under ambient light, releasing iodine radicals.
Key Physicochemical Data:
| Property | Value | Notes |
|---|
| Formula |
Part 2: Mechanisms of Instability
To handle this compound effectively, one must understand the causality of its degradation. It is not "unstable" in the explosive sense, but it is labile .
Photolytic Deiodination (The Primary Threat)
Under ambient light (specifically UV and blue-visible spectrum), the Carbon-Iodine bond absorbs energy sufficient to cross the dissociation threshold.[1] The electron-rich nature of the tetramethyl-substituted ring stabilizes the resulting aryl radical, paradoxically accelerating the decomposition compared to electron-deficient aryl iodides.[1]
Mechanism:
-
Excitation: Photon absorption promotes an electron to a
antibonding orbital. -
Homolysis: The C–I bond cleaves, generating a stable 2,3,4,5-tetramethylphenyl radical and an iodine radical (
).[1] -
Propagation: Iodine radicals recombine to form molecular iodine (
), which acts as an autocatalyst for further oxidation.
Oxidative Sensitivity
The four methyl groups exert a strong inductive (
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the critical degradation pathways that necessitate the strict handling protocols defined in Part 4.
Caption: Figure 1 details the homolytic cleavage of the C-I bond under light exposure, leading to iodine release and subsequent radical side-reactions.[1]
Part 4: Experimental Stability Assessment Protocols
Do not rely on generic stability data. Perform these self-validating protocols to establish the "shelf-life" of your specific batch.
Protocol A: Accelerated Photostability Stress Test
Purpose: To determine the maximum allowable exposure time to ambient light during weighing and synthesis.
Materials:
-
Sample: 10 mg of this compound.[1]
-
Solvent: Deuterated Chloroform (
) (Note: can form acidic species; ensure it is neutralized over basic alumina). -
Internal Standard: 1,3,5-Trimethoxybenzene (photostable and distinct NMR shift).[1]
Workflow:
-
Baseline: Dissolve 10 mg sample and 5 mg internal standard in 0.6 mL
. Acquire NMR ( ). -
Stress: Place the NMR tube in a rack exposed to standard fluorescent lab lighting (approx. 400-700 lux).
-
Monitoring: Acquire spectra at
. -
Analysis: Monitor the integration of the aromatic proton at C6 (approx. 6.8-7.2 ppm) relative to the internal standard.[1]
-
Pass Criteria: >98% recovery after 6 hours.
-
Fail Criteria: Appearance of new peaks or purple coloration (
release).
-
Protocol B: Solid-State Oxidative Stability
Purpose: To validate long-term storage conditions.
-
Place three 50 mg aliquots in clear glass vials.
-
Conditions:
-
Observation: Inspect visually every 24 hours for 7 days.
-
Yellowing/Browning:[1] Indicates surface oxidation or iodine release.
-
Melting: If the solid turns to oil, significant impurity depression has occurred.
-
Part 5: Storage & Handling Framework
Based on the mechanism of instability, the following "Golden Rules" are mandatory for maintaining reagent integrity.
The Storage Decision Tree
Caption: Figure 2 outlines the decision logic for assessing purity upon receipt and establishing the correct storage environment.
Handling Best Practices
-
Light Exclusion: Always wrap reaction flasks in aluminum foil during setup. Use amber glassware for stock solutions.
-
Inert Atmosphere: While not strictly pyrophoric, the electron-rich ring is prone to slow oxidation.[1] Store under Argon (preferred over Nitrogen due to density).
-
Temperature: Store at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation, which can accelerate hydrolytic degradation pathways.
-
Reaction Monitoring: When using this reagent in cross-coupling (e.g., Suzuki-Miyaura), degas solvents thoroughly.[1] Oxygen is a poison for the catalyst, but it also promotes the homocoupling of this specific aryl iodide.
Part 6: Synthetic Implications
Why accept these stability challenges? The this compound scaffold is a privileged structure for:
-
Hypervalent Iodine Synthesis: The steric bulk of the ortho-methyl group and the electron-donating nature of the ring stabilize high-valent Iodine(III) species (e.g., iodonium salts), making them potent, metal-free oxidants [1].[1]
-
Sterically Demanding Cross-Coupling: It serves as a probe for testing the steric limits of catalytic systems (e.g., Buchwald-Hartwig amination), as the ortho-methyl group forces the ring out of planarity during the oxidative addition step [2].[1]
References
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.
-
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH.[1] (Referencing general photolability of aryl iodides).
-
Matrix Fine Chemicals . (n.d.). Product Sheet: this compound (CAS 54509-71-6).[1] Retrieved October 26, 2023.
-
Sigma-Aldrich . (n.d.). Safety Data Sheet: Iodinated benzene derivatives. (General handling for electron-rich aryl iodides).
Sources
The Prehnityl Motif: Technical Guide to 1-Iodo-2,3,4,5-Tetramethylbenzene
Executive Summary: The "Goldilocks" Steric Scaffold
In the landscape of sterically hindered aryl halides, 1-Iodo-2,3,4,5-tetramethylbenzene (also known as Iodoprehnitene ) occupies a unique and critical niche. Unlike its isomers derived from mesitylene (2,4,6-trimethyl) or durene (1,2,4,5-tetramethyl), which possess two ortho-methyl groups, Iodoprehnitene features a "hemi-hindered" architecture: one ortho-methyl group (C2) and one ortho-hydrogen (C6).
This structural asymmetry allows for a distinct reactivity profile: it provides significant steric bulk and electron density (via four methyl groups) to stabilize reactive intermediates (such as hypervalent iodine or sulfonium species) while remaining accessible enough for metal-catalyzed cross-coupling reactions that might be sluggish with di-ortho-substituted congeners.
This guide provides a comprehensive technical analysis of the synthesis, reactivity, and application of this compound, designed for researchers in catalysis, materials science, and medicinal chemistry.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Nomenclature Note: The parent hydrocarbon is 1,2,3,4-tetramethylbenzene (Prehnitene).[1][2] Iodination occurs at the equivalent 5 or 6 positions. By IUPAC numbering priority, the iodine is assigned position 1, resulting in This compound .
| Property | Data | Notes |
| CAS Number | 54509-71-6 | Distinct from Iododurene (2100-25-6) |
| Formula | C₁₀H₁₃I | |
| Molecular Weight | 260.12 g/mol | |
| Appearance | Low-melting solid / Oil | Often solidifies upon cooling (< 30°C) |
| Melting Point | 28 – 32 °C | significantly lower than Iododurene (78-82°C) due to lower symmetry |
| Density | ~1.47 g/cm³ | Estimated |
| Solubility | Soluble in DCM, Et₂O, THF | Insoluble in water |
Synthesis & Scalability
The synthesis of this compound is highly efficient due to the symmetry of the starting material, Prehnitene. Unlike substrates that yield regioisomeric mixtures, Prehnitene has only one unique aromatic proton environment available for substitution.
Primary Synthetic Route: Oxidative Iodination
The most robust protocol utilizes elemental iodine activated by an oxidant (Periodic acid or Iodic acid) in an acidic medium. This method avoids the use of hazardous mercury salts or unstable diazonium intermediates.
Protocol:
-
Reagents: 1,2,3,4-Tetramethylbenzene (1.0 eq), Iodine (I₂, 0.5 eq), Iodic Acid (HIO₃, 0.2 eq), Acetic Acid/Water/H₂SO₄ solvent system.
-
Mechanism: The oxidant generates an electrophilic iodine species (I⁺) in situ.
-
Procedure:
-
Dissolve Prehnitene in Acetic Acid/H₂SO₄.
-
Add I₂ and HIO₃.[3] Heat to 60–70°C for 4 hours.
-
Quench: Pour into ice water; neutralize excess iodine with saturated Na₂S₂O₃ (sodium thiosulfate).
-
Isolation: Extract with Dichloromethane (DCM). Wash with brine. Dry over MgSO₄.
-
Purification: Recrystallization from cold ethanol or pentane is preferred over distillation due to the compound's high boiling point and potential for thermal decomposition.
-
Synthesis Workflow Diagram
Figure 1: Oxidative iodination pathway ensuring regiospecificity.
Reactivity Profile & Derivatives
The "Prehnityl" group (2,3,4,5-tetramethylphenyl) is a versatile building block. Its reactivity is defined by the Ortho-Effect : the single methyl group at C2 prevents coplanarity in conjugated systems (forcing a twist), but the open C6 position allows for easier oxidative addition compared to mesityl derivatives.
Key Derivatives Tree
The iodine atom serves as a linchpin for transmetallation and coupling.
Figure 2: Divergent synthesis of functional materials from the iodoprehnitene core.
Specific Applications
-
Hypervalent Iodine & Sulfonium Reagents:
-
Derivatives like (2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate are used as electrophilic fluorinating or alkylating agents.[4] The electron-rich prehnityl ring stabilizes the positive charge on the sulfur or iodine center, preventing premature decomposition while modulating reactivity.
-
-
Cross-Coupling (The "Steric Wall"):
-
In biaryl synthesis, the prehnityl group acts as a "steric wall." When coupled to another aryl ring, the ortho-methyl restricts rotation, which is useful for designing atropisomeric (chiral axis) compounds or molecular rotors.
-
-
Crystal Engineering:
-
The lower symmetry of the 2,3,4,5-isomer (vs. the 1,2,4,5-isomer) often leads to more soluble materials, which is critical for solution-processable organic semiconductors.
-
Experimental Protocol: Suzuki Coupling Example
A standard procedure for installing the prehnityl group onto a heteroaryl scaffold.
Objective: Synthesis of 2-(2,3,4,5-tetramethylphenyl)pyridine.
-
Setup: Flame-dried Schlenk flask under Argon.
-
Loading:
-
This compound (1.0 mmol)
-
2-Pyridylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 M aqueous, 3 eq)
-
DME (Dimethoxyethane) (5 mL)
-
-
Execution: Degas solvents via freeze-pump-thaw. Reflux at 85°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Expected Outcome: The mono-ortho methyl group allows the reaction to proceed faster than with iodomesitylene, typically yielding >90%.
Safety & Handling
While this compound is not classified as an extremely hazardous substance, standard precautions for halogenated aromatics apply.
-
Light Sensitivity: The C-I bond is photosensitive. Store the compound in amber vials or foil-wrapped containers to prevent liberation of free iodine (purple discoloration).
-
Skin Absorption: As a lipophilic small molecule, it can penetrate skin. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: Avoid temperatures >150°C during processing, as deiodination or isomerization can occur.
References
-
Synthesis via Oxidative Iodination
-
Organic Syntheses, Coll.[3] Vol. 2, p. 351 (1943); Vol. 9, p. 46 (1929). (General method for polymethylbenzenes).
-
-
Application in Sulfonium Reagents
- Beilstein Journal of Organic Chemistry, "Synthesis and applic
-
Physical Properties & Isomer Data
- NIST Chemistry WebBook, "Benzene, 1,2,3,4-tetramethyl-".
-
Crystal Structure & Packing (Analogue)
- Acta Crystallographica, "Structure of 1,2,4,5-Tetraiodobenzene and related polymethyl deriv
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of 2,3,4,5-Tetramethylphenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation of the Grignard reagent, 2,3,4,5-tetramethylphenylmagnesium iodide, from its corresponding aryl halide, 1-iodo-2,3,4,5-tetramethylbenzene. Grignard reagents are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The successful synthesis of sterically hindered Grignard reagents, such as the one derived from this compound, is crucial for accessing complex molecular architectures in drug discovery and development. These application notes offer in-depth insights into the reaction mechanism, critical parameters, and a step-by-step protocol to ensure a high-yielding and safe laboratory practice.
Introduction: The Significance of Sterically Hindered Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[2] While the preparation of simple alkyl and aryl Grignard reagents is often straightforward, the synthesis of their sterically encumbered counterparts presents unique challenges.
This compound serves as a precursor to a sterically hindered Grignard reagent. The presence of four methyl groups on the benzene ring creates a crowded environment around the carbon-iodine bond. This steric hindrance can influence the rate of Grignard reagent formation and its subsequent reactivity. Mastering the preparation of such reagents is essential for the synthesis of complex molecules where precise control of stereochemistry and regioselectivity is paramount. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, which facilitates the oxidative addition of magnesium.
Mechanistic Insights and Critical Parameters
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.
Key reaction steps:
-
Initiation: The reaction is initiated by the transfer of an electron from the magnesium surface to the this compound, leading to the formation of a radical anion.
-
Propagation: This radical anion fragments to form an aryl radical and an iodide ion. The aryl radical then reacts with another magnesium atom to form the Grignard reagent.
-
Surface Reaction: The entire process is believed to occur on the surface of the magnesium, where the nascent Grignard reagent is stabilized by the solvent.
Several critical parameters must be meticulously controlled to ensure the successful and safe preparation of 2,3,4,5-tetramethylphenylmagnesium iodide:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will rapidly react with water, alcohols, or any protic solvent.[3] This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents.
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is crucial and can be achieved by various methods, including the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
-
Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only dissolve the aryl halide but also solvate and stabilize the formed Grignard reagent, preventing its decomposition.[1]
-
Temperature Control: The formation of Grignard reagents is an exothermic process.[5] While some initial heating may be required for initiation, the reaction should be cooled if it becomes too vigorous to prevent side reactions, such as Wurtz coupling.
Experimental Protocol: Synthesis of 2,3,4,5-Tetramethylphenylmagnesium Iodide
This protocol is adapted from established procedures for the preparation of sterically hindered aryl Grignard reagents.[6]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₁₀H₁₃I | 260.11 | 2.60 g | 0.01 |
| Magnesium Turnings | Mg | 24.31 | 0.29 g | 0.012 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 20 mL | - |
| Iodine | I₂ | 253.81 | 1 small crystal | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Schlenk line (optional, but recommended)
-
Syringes and needles
Workflow Diagram:
Figure 1: Experimental workflow for the preparation of 2,3,4,5-tetramethylphenylmagnesium iodide.
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and flame-dry or oven-dry all glassware (three-necked flask, reflux condenser, dropping funnel, and magnetic stir bar) to remove any traces of water.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).[7]
-
-
Initiation of the Reaction:
-
Place the magnesium turnings (0.29 g, 0.012 mol) and a single crystal of iodine in the three-necked flask.
-
Add approximately 5 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of this compound (2.60 g, 0.01 mol) in 15 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 1-2 mL) of the aryl iodide solution from the dropping funnel to the magnesium suspension.
-
The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the ether.[8]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure complete reaction.[5] The solution should appear as a dark grey to brownish suspension.
-
-
Completion and Use:
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.
-
The resulting 2,3,4,5-tetramethylphenylmagnesium iodide solution is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after preparation.
-
Safety Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.
-
Reactivity: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if the solvent evaporates.[9] They react violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.
-
Quenching: Any unreacted Grignard reagent should be quenched carefully by the slow addition of a protic solvent (e.g., isopropanol), followed by a saturated aqueous solution of ammonium chloride. This should be done in an ice bath to control the exothermic reaction.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; insufficient activation. | Add another small crystal of iodine. Gently crush a few magnesium turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane. |
| Traces of moisture in the apparatus or solvent. | Ensure all glassware is rigorously dried and anhydrous solvents are used. | |
| Reaction becomes too vigorous | Addition of aryl halide is too fast. | Immediately cool the reaction flask in an ice bath and slow down the rate of addition. |
| Formation of a white precipitate | Reaction with atmospheric moisture or carbon dioxide. | Maintain a positive pressure of inert gas throughout the reaction. |
| Low yield of Grignard reagent | Incomplete reaction; side reactions (e.g., Wurtz coupling). | Ensure magnesium is fully consumed. Add the aryl halide solution slowly to minimize its concentration in the reaction mixture. |
Conclusion
The successful preparation of 2,3,4,5-tetramethylphenylmagnesium iodide from this compound is a valuable technique for synthetic chemists. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the activation of magnesium, this sterically hindered Grignard reagent can be synthesized in good yield. This application note provides a robust protocol and the necessary scientific context to enable researchers to confidently and safely utilize this important synthetic tool in their research and development endeavors.
References
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
YouTube. (2019, October 23). preparation of Grignard reagents. Retrieved from [Link]
-
YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
De-en, X., et al. (2014). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), m323–m324. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl sulfate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. METHYLMAGNESIUM IODIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
1-Iodo-2,3,4,5-tetramethylbenzene as a precursor for liquid crystal materials
Application Note: 1-Iodo-2,3,4,5-tetramethylbenzene in Liquid Crystal Molecular Engineering
Executive Summary
This guide details the utility of This compound (ITMB) as a specialized building block for nematic liquid crystal (LC) materials. Unlike standard phenyl rings, the ITMB core introduces significant steric bulk via four adjacent methyl groups. This "lateral substitution" strategy is critical for melting point depression and viscosity optimization in LC mixtures.
By disrupting efficient
Chemical Profile & Engineering Logic
| Property | Specification |
| Chemical Name | This compound |
| Common Name | Iodoprehnitene |
| CAS Number | 54509-71-6 |
| Molecular Formula | |
| Molecular Weight | 260.12 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | ~76–80 °C (Isomer dependent, verify via DSC) |
| Key Structural Feature | Ortho-methyl "buttressing" effect |
The "Orthogonal Twist" Mechanism
In liquid crystal design, planarity leads to high crystallinity (high melting points), which is undesirable for display applications.
-
Steric Hindrance: The methyl groups at positions 2 and 5 (ortho to the iodine) create steric repulsion against any group coupled to position 1.
-
Dihedral Control: When coupled to an alkyne (to form a tolane) or another phenyl ring (to form a biphenyl), these methyls force the new ring to twist out of coplanarity.
-
Result: This non-planar conformation reduces intermolecular cohesive forces, lowering the crystallization temperature (
) while maintaining the nematic phase stability.
Workflow Visualization
Figure 1: Synthetic pathway from commodity chemical (Prehnitene) to high-value LC mesogen.
Protocol 1: Oxidative Iodination of Prehnitene
Objective: Synthesis of high-purity this compound. Challenge: Polymethylated benzenes are electron-rich and prone to over-iodination. Control of stoichiometry is vital.
Reagents:
-
1,2,3,4-Tetramethylbenzene (Prehnitene) [1.0 equiv]
-
Iodine (
) [0.55 equiv] -
Iodic Acid (
) [0.2 equiv] or Periodic Acid ( ) -
Solvent: Acetic Acid (
) / Water / Sulfuric Acid ( ) catalyst.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry formation), reflux condenser, and internal thermometer.
-
Dissolution: Charge Prehnitene (10 g, 74.5 mmol) and Iodine (10.4 g, 41 mmol) into Acetic Acid (100 mL).
-
Activation: Add a solution of
(2.6 g) in minimal water. Add 1 mL of conc. dropwise. -
Reaction: Heat to 60–70 °C for 4 hours.
-
Checkpoint: The deep purple color of iodine should fade to a pale orange/yellow. If purple persists after 4h, add small aliquots of additional oxidant (
).
-
-
Quench: Cool to room temperature. Pour the mixture into 300 mL ice water containing 5% Sodium Thiosulfate (
) to neutralize residual iodine. -
Isolation: Filter the precipitating solid. Wash copiously with water.
-
Purification (Critical for LCs): Recrystallize from Ethanol or Methanol.
-
Target Purity: >99.5% by GC/HPLC. Trace impurities can destroy liquid crystalline phase behavior.
-
Protocol 2: Sonogashira Coupling (Sterically Hindered)
Objective: Coupling ITMB with a terminal alkyne (e.g., 4-pentylphenylacetylene) to form a Tolane mesogen. Challenge: The two ortho-methyl groups on ITMB significantly retard the oxidative addition of Palladium. Standard room-temperature protocols will fail.
Reagents:
-
ITMB (from Protocol 1) [1.0 equiv]
-
Terminal Alkyne [1.1 equiv]
-
Catalyst:
[2-3 mol%] (Bis(triphenylphosphine)palladium(II) dichloride) -
Co-Catalyst: CuI [1-2 mol%]
-
Base/Solvent: Triethylamine (
) or Diisopropylamine (degassed).
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk flask and cycle with Argon 3 times. Oxygen is the enemy of this reaction (leads to Glaser coupling of alkynes).
-
Loading: Add ITMB,
, and CuI under a counter-flow of Argon. -
Solvation: Add degassed
(or THF/ mixture if solubility is poor). -
Addition: Add the terminal alkyne via syringe.
-
Thermal Activation: Heat the mixture to 80 °C .
-
Note: Unlike simple iodobenzene (which reacts at RT), the steric bulk of ITMB requires thermal energy to force the Pd center between the iodine and the aromatic ring.
-
-
Monitoring: Monitor by TLC (Hexane/DCM).
-
Troubleshooting: If the reaction stalls (black Pd precipitates early), add additional
ligand (1-2 mol%) to stabilize the catalyst species in solution.
-
-
Workup: Filter off the ammonium salt precipitate. Evaporate solvent.
-
Purification: Column chromatography (Silica gel, Hexane) followed by recrystallization from Ethanol.
Analytical Standards & QC
To validate the structure, specifically distinguishing it from the durene derivative (1-iodo-2,3,5,6-tetramethylbenzene), use 1H NMR .
| Isomer | Methyl Peak Pattern (1H NMR) | Aromatic Proton |
| Target (2,3,4,5-subst.) | Expect three distinct methyl environments due to symmetry (2,5 are equiv; 3,4 are equiv? No, 1-Iodo breaks symmetry). Actually, due to the Iodine, the environment is asymmetric: Methyls at 2, 3, 4, and 5 are chemically distinct, though 3 and 4 may overlap. | One singlet (aromatic H at pos 6).[3] |
| Impurity (2,3,5,6-subst.) | Symmetric. Two methyl signals (2,6 equiv; 3,5 equiv). | One singlet (aromatic H at pos 4).[3] |
Self-Validating Check: In the target molecule (ITMB), the aromatic proton is a singlet at ~7.4 ppm. Integration of Methyl region (2.1-2.4 ppm) to Aromatic region must be 12:1 .
Visualizing the Steric Mechanism
Figure 2: Impact of steric bulk on both synthesis (reaction rate) and final material properties (phase behavior).
References
-
Synthesis of Iodinated Polymethylbenzenes
- Suzuki, H. (1971). Iodination of Alkylbenzenes with Iodine and Iodic Acid. Organic Syntheses.
-
(General reference for Iodoarene synthesis).
-
Sonogashira Coupling Protocols
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- Liquid Crystal Molecular Design: Goodby, J. W., et al. (2014). Molecular Engineering of Liquid Crystal Polymers. Wiley-VCH. (Discusses lateral substitution effects). Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on methyl-group influence on melting points).
-
Physical Properties Verification
- Sigma-Aldrich/Merck. Certificate of Analysis: this compound.
Sources
Application Note & Protocols: Synthesis of Diaryliodonium Salts Using Iododurene for Selective Arylation
Abstract: Diaryliodonium salts are a class of hypervalent iodine(III) reagents that have become indispensable tools in modern organic synthesis and drug development due to their capacity to act as powerful electrophilic arylating agents.[1] A significant challenge in their application is controlling the selective transfer of one aryl group over the other in unsymmetrical salts. This guide details the synthesis of diaryliodonium salts using iododurene (1-iodo-2,3,5,6-tetramethylbenzene), establishing the durenyl moiety as a highly effective, sterically-hindered "non-transferable" or "dummy" ligand. By employing the durenyl group, researchers can direct the selective transfer of a more valuable or functionalized aryl group to a wide range of nucleophiles, enhancing atom economy and simplifying product purification. This document provides a detailed mechanistic overview, step-by-step synthesis protocols, and expert insights into reaction optimization.
Introduction: The Strategic Advantage of Non-Transferable Ligands
Diaryliodonium salts ([Ar¹-I⁺-Ar²]X⁻) are stable, easy-to-handle crystalline solids that serve as superior alternatives to traditional transition-metal-catalyzed arylation methods.[2] Their reactivity stems from the hypervalent nature of the iodine atom and the excellent leaving group ability of the iodoarene byproduct (ArI).[3]
In the synthesis of complex molecules, it is often desirable to use unsymmetrical salts where Ar¹ is a valuable, functionalized aromatic group and Ar² is an inexpensive, inert moiety. The role of Ar² is to remain bound to the iodine throughout the arylation reaction, ensuring that only Ar¹ is transferred to the nucleophile. Such a group is referred to as a "non-transferable" or "dummy" ligand.
The selectivity of aryl transfer is governed by two main factors:
-
Electronic Effects: The more electron-deficient aryl group is preferentially transferred.
-
Steric Effects: The less sterically hindered aryl group is preferentially transferred.[3][4]
The durenyl group (2,3,5,6-tetramethylphenyl), derived from iododurene, is an ideal non-transferable ligand. Its four methyl groups provide significant steric bulk around the iodine center, while also making the ring electron-rich. This combination strongly disfavors its transfer, making it an excellent auxiliary group comparable to the widely used mesityl (Mes) and trimethoxyphenyl (TMP) ligands.[1][3][4] The use of an iododurene-derived salt, such as (Target-Aryl)(Durenyl)iodonium X⁻, allows for the highly selective and efficient delivery of the "Target-Aryl" group.
Caption: Principle of selective arylation using a durenyl-containing iodonium salt.
Reaction Mechanism: One-Pot Synthesis
The synthesis of diaryliodonium salts from an iodoarene and a second arene is a robust transformation that proceeds in a one-pot fashion. The mechanism involves two key stages:
-
Oxidation: The iodine(I) atom of iododurene is oxidized to a hypervalent iodine(III) species. This is typically achieved using a potent oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄) or meta-chloroperbenzoic acid (m-CPBA) in the presence of a strong acid, such as trifluoroacetic acid (TFA) or triflic acid (TfOH).[5][6][7] The acid activates the oxidant and stabilizes the resulting iodine(III) intermediate, for instance, as a [bis(trifluoroacetoxy)iodo]durene species.
-
Electrophilic Aromatic Substitution (EAS): The highly electrophilic iodine(III) intermediate is then attacked by an electron-rich arene (the precursor to the target aryl group). This C-I bond-forming step is an electrophilic aromatic substitution, which results in the formation of the unsymmetrical diaryliodonium cation.[8]
Caption: General mechanism for the one-pot synthesis of diaryliodonium salts.
Detailed Experimental Protocol
This protocol describes the synthesis of an unsymmetrical (Aryl)(durenyl)iodonium trifluoroacetate salt using the reliable and cost-effective Oxone/TFA system.[6]
Protocol: One-Pot Synthesis of (4-Methoxyphenyl)(durenyl)iodonium Trifluoroacetate
| Materials and Reagents | Equipment |
| Iododurene (1.0 mmol, 260 mg) | Round-bottom flask (25 mL) with stir bar |
| Anisole (1.2 mmol, 130 µL) | Syringe pump and gas-tight syringes |
| Oxone® (1.3 mmol, ~800 mg) | Magnetic stir plate |
| Trifluoroacetic acid (TFA, 3.0 mL) | Ice bath |
| Chloroform (CHCl₃, 5.0 mL) | Standard glassware for work-up |
| Dichloromethane (DCM) | Rotary evaporator |
| Deionized water | Filtration apparatus |
| Sodium sulfate (Na₂SO₄), anhydrous | TLC plates and chamber |
Procedure:
-
Preparation of the Iodine(III) Intermediate (Expertise & Experience Insight):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add iododurene (1.0 mmol, 260 mg).
-
Add chloroform (2.0 mL) and trifluoroacetic acid (3.0 mL). Stir the mixture at room temperature to dissolve the iododurene.
-
Cool the flask in an ice bath to 0 °C. This is crucial to manage the exothermicity of the oxidation reaction and prevent degradation of the starting materials or intermediates.
-
Slowly add Oxone (1.3 mmol, ~800 mg) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential as Oxone has low solubility.
-
After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature. Monitor the reaction by TLC until the iododurene spot has completely disappeared (typically 1-2 hours). This two-phase mixture contains the activated [bis(trifluoroacetoxy)iodo]durene intermediate.
-
-
Electrophilic Aromatic Substitution (Trustworthiness Insight):
-
Prepare a solution of anisole (1.2 mmol, 130 µL) in chloroform (3.0 mL).
-
The slow addition of the second arene is critical to maximizing the yield and preventing side reactions, such as homocoupling of the activated intermediate.[6] Using a syringe pump, add the anisole solution to the reaction mixture over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir overnight (12-16 hours) at room temperature. The mixture will typically darken to a brown or deep red color.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a separatory funnel containing deionized water (15 mL) and dichloromethane (15 mL).
-
Separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (15 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or a thick oil. Diaryliodonium salts are often readily purified by precipitation.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Add diethyl ether dropwise with vigorous stirring until a precipitate forms.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the (4-methoxyphenyl)(durenyl)iodonium trifluoroacetate as a stable, off-white solid.
-
Safety Precautions:
-
Handle strong acids (TFA) and chlorinated solvents (CHCl₃, DCM) in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxone is a strong oxidizing agent; avoid contact with combustible materials.
Data Presentation and Key Parameters
The success of the synthesis depends on several factors. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Variable / Choice | Rationale and Expected Outcome | Reference |
| Oxidant | Oxone, m-CPBA | Oxone is inexpensive and stable, making it ideal for scale-up. m-CPBA is also effective but can be less stable. Both provide good to excellent yields. | [5][6] |
| Acid | TFA, TfOH, H₂SO₄ | Strong acids are required to generate the highly electrophilic I(III) species. TFA is effective and volatile. TfOH is stronger and may be needed for less reactive arenes but is more expensive. | [5][7] |
| Second Arene | Electron-rich (e.g., anisole) | Electron-donating groups accelerate the EAS step, leading to higher yields and faster reaction times. | [5] |
| Electron-neutral/poor | May require stronger acids (TfOH) or longer reaction times. Yields may be lower. | [5] | |
| Addition Rate | Slow (Syringe Pump) | Crucial for preventing side reactions and maximizing the yield of the unsymmetrical product. | [6] |
| Counter-ion (X⁻) | TFA⁻, TfO⁻, Br⁻, BF₄⁻ | The counter-ion is determined by the acid used or by a final anion exchange step. It affects the salt's solubility and stability. Triflates and tetrafluoroborates are often preferred for their non-nucleophilic nature. | [9] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis of diaryliodonium salts.
Conclusion
Iododurene serves as an excellent precursor for the synthesis of unsymmetrical diaryliodonium salts. The resulting durenyl moiety functions as a robust, non-transferable ligand, enabling the highly selective arylation of a wide array of nucleophiles. The one-pot synthesis protocol described herein, utilizing common and inexpensive reagents, provides a practical and scalable method for researchers, scientists, and drug development professionals to access these valuable synthetic intermediates. This approach streamlines the construction of complex aryl-containing molecules by ensuring predictable and efficient transfer of the desired aromatic group.
References
-
Bielawski, M., Aili, D., & Olofsson, B. (2008). A New, Regiospecific, Sequential One-Pot Synthesis of Symmetrical and Unsymmetrical Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry, 73(12), 4602–4607. [Link]
-
Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 849–854. [Link]
-
Novák, Z., et al. (2016). Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds in Arylation Strategies. SciSpace. [Link]
-
Kiprof, P., & Olofsson, B. (2009). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. European Journal of Organic Chemistry, 2009(1), 18-21. [Link]
-
Stuart, D. R., et al. (2016). One-Pot Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Salts. The Journal of Organic Chemistry, 81(5), 1998-2009. [Link]
-
Otava Chemicals. Unsymmetrical Diaryliodonium Salts. [Link]
-
Bielawski, M., & Olofsson, B. (2007). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications, (24), 2521-2523. [Link]
-
Reitti, M. (2019). Diaryliodonium Salts: Synthesis, Applications and Computational Investigations. Stockholm University. [Link]
-
Deprez, N. R., & Sanford, M. S. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 25(9), 2063. [Link]
-
Zhdankin, V. V. (2014). Selective Iodination Using Diaryliodonium Salts. University of Nebraska - Lincoln Digital Commons. [Link]
-
Taylor, S. D., et al. (2021). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. [Link]
-
Dohi, T., et al. (2024). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 20, 686–695. [Link]
-
Rivas, F. M., & Vilé, S. (2018). Flow synthesis of diaryliodonium salts. ResearchGate. [Link]
-
Kiprof, P., & Zhdankin, V. V. (2011). Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. University of Minnesota Digital Conservancy. [Link]
-
Linde, E., & Olofsson, B. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Green Chemistry, 23(6), 2416-2421. [Link]
-
Stuart, D. R. (2017). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles. PDXScholar. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. Organic & Biomolecular Chemistry, 20(8), 1643-1655. [Link]
-
Kita, Y., et al. (2021). Synthesis of Diaryliodonium Salts with a Sulfamate Counter Anion Mediated by Hypervalent Iodine(III) Reagent (Phenyliodonio)sulfamate. The Journal of Organic Chemistry, 86(24), 18073–18084. [Link]
-
Organic Chemistry Portal. Iodonium salt synthesis. [Link]
-
Wirth, T. (2018). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journal of Organic Chemistry, 14, 2838–2845. [Link]
Sources
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- 5. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 6. Facile One‐Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Iodonium salt synthesis [organic-chemistry.org]
Ullmann coupling reaction conditions for hindered aryl iodides
Application Note: Overcoming Steric Barriers in Ullmann Coupling
Part 1: Executive Summary & Core Directive
The Challenge: Classical Ullmann condensation requires harsh temperatures (>200 °C) and stoichiometric copper, often failing completely with ortho-substituted (hindered) aryl iodides due to the "ortho-effect"—steric repulsion that inhibits both the oxidative addition of the aryl halide to the copper center and the subsequent coordination of the nucleophile.
The Solution: Modern Ligand-Promoted Ullmann-Goldberg coupling utilizes bidentate ligands (diamines, oxalamides, amino acids) to stabilize the catalytically active Cu(I) species, preventing catalyst disproportionation and lowering the activation energy for oxidative addition. This guide provides two field-proven protocols specifically designed for hindered substrates , enabling coupling at mild temperatures (60–100 °C).
Part 2: Mechanistic Logic & Critical Parameters
To troubleshoot hindered couplings, one must understand the catalytic cycle. The rate-determining step for hindered aryl iodides is often the Oxidative Addition (OA) of the Ar-I bond to the Cu(I) complex.
Mechanistic Workflow (DOT Visualization)
Figure 1: The Ligand-Promoted Ullmann Catalytic Cycle. Note that for hindered substrates, the ligand (L) is critical for stabilizing the Cu(III) intermediate and preventing catalyst aggregation.
Critical Parameter Optimization Matrix
| Parameter | Recommendation for Hindered Substrates | Scientific Rationale |
| Ligand | Oxalic Diamides (OADO) or Diketonates | These ligands form rigid 5- or 6-membered chelates with Cu, creating a "pocket" that forces the reactive center open while preventing bulk aggregation of CuI. |
| Copper Source | CuI (99.999% purity preferred) | Cu(I) is the active species.[1] Avoid Cu(0) or Cu(II) sources unless using a reducing environment. Trace impurities in lower grade CuI can deactivate the ligand. |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect": Larger Cs⁺ cation has higher solubility in organic solvents (DMSO/DMF) and weaker ion pairing with carbonate, making the base more "naked" and reactive. |
| Solvent | DMSO or DMF | High dielectric constants stabilize the polar transition states of the Cu(I)/Cu(III) cycle. |
Part 3: Experimental Protocols
Protocol A: The "Ma" Protocol (Gold Standard for C-N Coupling)
Best for: Extremely hindered aryl iodides (e.g., di-ortho substituted) coupling with amines or amides. Reference Grounding: Developed based on the work of Dawei Ma [1, 2], utilizing oxalic diamide ligands to enable coupling under mild conditions.
Reagents:
-
Hindered Aryl Iodide (1.0 equiv)
-
Nucleophile (Amine/Amide) (1.2 – 1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand:
-Dibenzyloxalamide (DBO) or BHMPO (20 mol%) -
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Step-by-Step Methodology:
-
Pre-Complexation (Crucial): In a glovebox or under Argon, add CuI (10 mol%) and the Oxalic Diamide Ligand (20 mol%) to a reaction vial. Add 1/3 of the total DMSO volume. Stir at room temperature for 15 minutes.
-
Why? This ensures the formation of the active L-Cu complex before the hindered substrate interferes.
-
-
Substrate Addition: Add the Aryl Iodide, Nucleophile, and Cs₂CO₃ to the vial.
-
Solvent Completion: Add the remaining DMSO to reach 0.5 M concentration relative to the aryl iodide.
-
Degassing: Seal the vial and purge with Argon for 5 minutes (if not in glovebox). Oxygen is a poison to this catalytic cycle.
-
Reaction: Heat to 90–100 °C for 12–24 hours.
-
Note: While unhindered substrates react at 60 °C, hindered ones require the higher thermal energy to overcome the steric barrier of oxidative addition.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMSO, dry over Na₂SO₄, and concentrate.
Protocol B: The "Buchwald" Protocol (C-O / Etherification)
Best for: Hindered Phenols or Aryl Iodides forming Diaryl Ethers. Reference Grounding: Adapted from Buchwald's ligand-accelerated etherification studies [3].
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Phenol/Alcohol (1.2 equiv)
-
Catalyst: CuI (5-10 mol%)
-
Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) or 1,10-Phenanthroline (10-20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or NMP (N-Methyl-2-pyrrolidone)[2]
Step-by-Step Methodology:
-
Charge: Combine CuI, Ligand, Base, and Aryl Iodide in a reaction tube equipped with a stir bar.
-
Solvent: Add Toluene (non-polar) or NMP (polar).
-
Selection Rule: Use Toluene (110 °C) for moderately hindered systems. Use NMP (120 °C) for severely hindered systems to improve solubility.
-
-
Nucleophile: Add the phenol/alcohol last.
-
Thermal Cycle: Heat to 110–120 °C for 24 hours.
-
Validation: Monitor by HPLC. If conversion stalls at <50%, add 5 mol% additional Ligand (not Cu) to re-solubilize precipitated copper species.
Part 4: Decision Logic for Protocol Selection
Figure 2: Decision Tree for selecting the optimal reaction conditions based on bond type and steric demand.
Part 5: References
-
Ma, D., et al. (2015).[3] "Oxalic Diamides as Ligands for Copper-Catalyzed C-N Coupling." Journal of the American Chemical Society.[1]
-
Chen, Z., Jiang, Y., Zhang, L., Guo, Y., & Ma, D. (2019).[4] "Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction." Journal of the American Chemical Society.[1]
-
Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). "Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols." Organic Letters.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals." Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for Cross-Coupling Reactions with 1-Iodo-2,3,4,5-tetramethylbenzene
Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions involving the sterically demanding substrate, 1-iodo-2,3,4,5-tetramethylbenzene. The unique steric and electronic environment created by the four adjacent methyl groups presents significant challenges to standard coupling protocols.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to empower you to overcome these synthetic hurdles and achieve high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
A1: The primary challenge stems from severe steric hindrance. The two ortho-methyl groups flank the iodo substituent, creating a crowded environment around the reaction center. This steric bulk significantly impedes key steps in the palladium catalytic cycle, namely:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-iodine bond is often the rate-limiting step for sterically hindered substrates.[2][3] The bulky methyl groups physically block the palladium catalyst's approach.
-
Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can also be slowed by steric congestion around the metal center.[2]
The four electron-donating methyl groups also make the aromatic ring electron-rich, which can slow the rate of oxidative addition compared to electron-deficient aryl halides.[2]
Q2: What is the general mechanistic principle for overcoming this steric hindrance?
A2: The core strategy is to use a catalytic system that promotes the formation of a highly reactive, low-coordinate palladium species, typically a monoligated L-Pd(0) complex.[4] Bulky, electron-rich ligands are essential for this. Their large size favors the formation of a single ligand bound to the palladium center, which is less sterically encumbered and more reactive in the oxidative addition step.[4][5] Their strong electron-donating character increases the electron density on the palladium, further promoting its insertion into the C-I bond.[4]
Q3: Beyond palladium, are other metals effective for coupling this substrate?
A3: While palladium is the workhorse for C-C bond formation, other metals can be uniquely effective for specific transformations. For instance, copper-catalyzed systems have shown promise for C-N coupling reactions with sterically hindered partners.[6] Similarly, nickel catalysis, which utilizes a smaller metal center compared to palladium, can be advantageous for certain C-S cross-couplings involving hindered substrates when paired with flexible ligands.[7][8]
The Palladium Catalytic Cycle & Points of Steric Challenge
The following diagram illustrates the general palladium-catalyzed cross-coupling cycle, highlighting the steps most affected by the steric bulk of this compound.
Caption: General Pd-catalyzed cross-coupling cycle.
Troubleshooting Guide
This section addresses common issues encountered when coupling this compound, structured by reaction type.
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
This is the most common failure mode and usually points to a problem with one of the key steps in the catalytic cycle.
Caption: Decision workflow for troubleshooting Suzuki-Miyaura coupling.
Issue: Significant formation of homocoupled boronic acid (R-R) or dehalogenated starting material (1,2,3,4-tetramethylbenzene).
-
Cause of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[9] It can also occur if the transmetalation or reductive elimination steps are slow, allowing the organoborane reagent to react with itself.
-
Cause of Dehalogenation (Hydrodehalogenation): This occurs when the aryl-palladium intermediate is intercepted by a proton source (e.g., trace water, or the solvent) before it can undergo reductive elimination. This is more common with very active, electron-rich catalysts.[10]
Solutions:
-
Improve Degassing: The most critical step to prevent homocoupling is to rigorously remove oxygen.[9] Use several freeze-pump-thaw cycles or sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This process can sometimes consume the boronic acid and lead to homocoupling.[9] Using a direct Pd(0) source like Pd₂(dba)₃ can mitigate this.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation (hydrolysis of the boronic acid) is suspected, switch to a more robust boronic ester, such as a pinacol (BPin) or MIDA boronate.[11][12]
-
Optimize Base: Use a strong, non-nucleophilic base. An insufficient amount of base can stall the catalytic cycle, leading to side reactions.[9]
| Ligand Type | Examples | Key Characteristics | Recommended For |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. Excellent at stabilizing monoligated Pd(0) species.[5][10] | Gold standard for hindered Suzuki, Buchwald-Hartwig, and other couplings.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors with tunable steric bulk. Form very stable Pd-NHC complexes.[4][13] | Highly active catalysts for Suzuki and Heck reactions, especially with challenging substrates.[4][13] |
| Flexible Bidentate Phosphines | DPEphos, dppbz | Offer conformational flexibility that can accommodate sterically demanding substrates. | Useful in specific cases, such as Nickel-catalyzed C-S couplings.[7] |
This protocol is a starting point based on best practices for sterically hindered substrates.
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.031 mmol, 3.1 mol%).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC/MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.
Scenario 2: Sonogashira Coupling
Issue: Low yield of the desired aryl-alkyne product, with significant alkyne homocoupling (Glaser coupling).
-
Cause: The Sonogashira reaction traditionally uses a copper(I) co-catalyst, which is highly effective but can also promote the oxidative homocoupling of the terminal alkyne to form a diyne byproduct, especially in the presence of oxygen.[10] Steric hindrance on the aryl iodide can slow the main catalytic cycle, giving the Glaser side reaction more time to occur.
Solutions:
-
Employ Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst. Copper-free Sonogashira protocols rely on a highly active palladium catalyst system that can facilitate the entire cycle.[14][15]
-
Use a Bulky, Electron-Rich Ligand: As with Suzuki coupling, bulky phosphines or NHC ligands are crucial to accelerate the oxidative addition step in copper-free variants.[15]
-
Choose the Right Base/Solvent: A strong amine base like diisopropylethylamine (DIPEA) or piperidine is often used. In some cases, an inorganic base like Cs₂CO₃ can be effective.[15]
-
Consider Alternative Catalysts: For particularly stubborn couplings, iron-based catalytic systems have been reported to be effective for Sonogashira-type reactions of sterically hindered aryl iodides in aqueous media.[14][16]
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]
-
Ramirez, A. et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]
-
Schranck, J. et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available from: [Link]
-
Shaikh, A. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
ResearchGate. (2025). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate. Available from: [Link]
-
Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available from: [Link]
-
Newman, S. G. et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. Available from: [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available from: [Link]
-
Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. PMC. Available from: [Link]
-
Shen, H. C. et al. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available from: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. Available from: [Link]
-
Bellina, F., & Cauteruccio, S. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (2026). (PDF) Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung. ResearchGate. Available from: [Link]
-
Proctor, R. S., & Wotal, A. C. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available from: [Link]
-
Wikipedia. Heck reaction. Wikipedia. Available from: [Link]
-
ResearchGate. (2018). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Sharma, S. et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Available from: [Link]
-
Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Whitcombe, N. J. et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available from: [Link]
-
Semantic Scholar. (2011). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Jia, Z. et al. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. Nature Communications. Available from: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Le, C. M. et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Catalysis. Available from: [Link]
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- 1. This compound | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.princeton.edu [chemistry.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 1-Iodo-2,3,4,5-tetramethylbenzene Reactions
Welcome to the technical support center dedicated to the nuanced art of catalyst optimization for reactions involving 1-Iodo-2,3,4,5-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this sterically hindered and electron-rich aryl iodide. As your application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your own experiments effectively.
This compound is a valuable building block, but its unique structure—featuring a highly reactive carbon-iodine bond surrounded by four electron-donating methyl groups—presents specific challenges.[1] The steric hindrance imposed by the ortho-methyl groups can significantly influence reaction outcomes, making catalyst selection and loading a non-trivial pursuit.[1] This guide will walk you through the core principles, common pitfalls, and advanced strategies for success.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary palladium-catalyzed reactions for this substrate, and why is catalyst loading so critical?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions that are cornerstones of modern organic synthesis.[1][2] These primarily include:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with organoboron reagents.
-
Heck Coupling: For C–C bond formation with alkenes.[1]
-
Sonogashira Coupling: For C–C bond formation with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For synthesizing aryl amines (C–N bonds).[3]
Optimizing catalyst loading is paramount for three key reasons:
-
Economic Viability: Palladium and specialized phosphine ligands are expensive. Minimizing catalyst loading directly reduces the cost of synthesis, which is critical for scaling up.[4]
-
Reaction Efficiency: Insufficient catalyst leads to slow or incomplete reactions, resulting in low conversion rates.[5] Conversely, excessive catalyst loading does not always improve yield and can even promote side reactions.[5][6]
-
Product Purity: High catalyst loading increases the amount of residual palladium in the crude product. Removing these metal traces is a significant purification challenge, especially in pharmaceutical applications where strict limits on heavy metal contamination are enforced.[6][7]
Q2: What is a typical starting catalyst loading for a reaction with an aryl iodide like this one?
A2: For aryl iodides, which have the most reactive carbon-halogen bond, catalyst loadings can often be significantly lower than for the corresponding bromides or chlorides.[1][8] A general starting point for initial screening experiments would be:
-
Palladium Pre-catalyst: 0.5 – 2.0 mol%
-
Ligand: 1.1 to 2.2 equivalents relative to the palladium metal.
However, due to the steric hindrance of this compound, you may find that loadings at the higher end of this range, or even slightly above, are necessary to achieve a reasonable reaction rate. Some highly active, specialized pre-catalyst systems may allow for much lower loadings, in the range of 0.05-0.5 mol%.[9]
Q3: How does the steric hindrance from the four methyl groups specifically impact my choice of catalyst and loading?
A3: The two ortho-methyl groups create a sterically congested environment around the carbon-iodine bond. This has two major consequences for the catalytic cycle:
-
Slower Oxidative Addition: The initial, often rate-determining, step where the Pd(0) catalyst inserts into the C-I bond can be slowed down.[1] To overcome this, a more reactive catalyst is needed. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, or others like AntPhos).[10][11] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily access the sterically shielded reaction site.
-
Inhibition of Side Reactions: While challenging for the desired reaction, the steric bulk can sometimes inhibit undesired pathways. However, it can also promote others, such as β-hydride elimination in couplings with certain alkyl partners.[11]
Therefore, you cannot simply choose a generic catalyst like Pd(PPh₃)₄ and expect high efficiency. You must select a system known to be effective for sterically demanding substrates, which may necessitate a slightly higher loading to overcome the activation barrier.[11]
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction has stalled or shows very low conversion. Should I just add more catalyst?
A4: While insufficient catalyst loading is a possibility, it is often not the root cause. Before adding more of your expensive catalyst, consider this systematic troubleshooting workflow. Adding more catalyst to a "dead" reaction is often ineffective if another parameter is the true limiting factor.
Possible Causes & Solutions:
-
Inactive Catalyst: Many protocols use a Pd(II) salt (e.g., Pd(OAc)₂) as a pre-catalyst, which must be reduced in situ to the active Pd(0) species.[12][13] If this reduction is inefficient, the catalytic cycle never begins.
-
Diagnosis: Does your reaction mixture change color? A shift to a dark brown or black color often indicates the formation of Pd(0) species.[14]
-
Solution: Ensure your reagents and solvents are pure. Some phosphine ligands can aid in the reduction of Pd(II). Alternatively, start with a well-defined Pd(0) pre-catalyst like Pd₂(dba)₃ or a commercially available G3/G4 pre-catalyst.
-
-
Catalyst Deactivation: The active catalyst may be "dying" during the reaction. This is a very common issue.
-
Diagnosis: Look for the formation of a black precipitate. This is often "palladium black," an aggregated, inactive form of the metal.[15]
-
Solution: This indicates the catalyst is unstable under the reaction conditions. Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes stabilize the active species. You may also need to lower the reaction temperature or switch to a more robust ligand.[16]
-
-
Poor Reagent Quality: Oxygen or moisture can oxidize the active Pd(0) catalyst and phosphine ligands.[15] The base may be of poor quality or not sufficiently anhydrous.
-
Solution: Properly degas your solvents and use a robust inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored bases. Grinding solid bases like K₃PO₄ to a fine powder can also improve reproducibility.[14]
-
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I see a lot of 1,2,3,4-tetramethylbenzene in my analysis. How is this dehalogenation side reaction related to catalyst loading?
A5: Dehalogenation, the replacement of iodine with a hydrogen atom, is a common side reaction.[10] While it can occur for various reasons, it is not always solved by simply lowering the catalyst loading. In fact, a sluggish reaction due to too little catalyst can sometimes allow side reactions more time to occur.
Key Factors Influencing Dehalogenation:
-
Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can be particularly problematic. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often better choices for suppressing dehalogenation in Suzuki couplings.[10]
-
Protic Sources: The "hydrogen" atom often comes from trace water, alcohols used as solvents, or even the amine coupling partner. Ensure your reaction is rigorously anhydrous if dehalogenation is an issue.
-
Ligand Choice: Electron-rich, bulky phosphine ligands are crucial. They accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the pathways leading to dehalogenation.[10] If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand is a primary troubleshooting step.
Catalyst Loading's Role: An improperly stabilized catalyst (e.g., low ligand-to-metal ratio) can be more prone to engaging in side reactions. Therefore, the focus should be on optimizing the entire catalyst system (metal + ligand + base) rather than just the loading percentage.
Experimental Protocols & Data
Protocol: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a template for efficiently determining the optimal catalyst loading for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, anhydrous, finely ground)
-
Toluene/Water (e.g., 10:1 v/v, degassed)
Procedure:
-
Setup: In an array of reaction vials inside a glovebox, add K₃PO₄ (2.0 mmol) to each vial.
-
Stock Solutions: Prepare a stock solution of this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in the degassed toluene portion of the solvent. Also prepare separate, dilute stock solutions of Pd(OAc)₂ and SPhos in degassed toluene. This allows for accurate dispensing of small quantities.
-
Catalyst Addition: To separate vials, add varying amounts of the Pd(OAc)₂ and SPhos stock solutions to achieve the target mol% (e.g., 2.0%, 1.0%, 0.5%, 0.1%). Maintain a constant Pd:SPhos ratio of 1:1.1.
-
Reaction Initiation: Add the substrate stock solution to each vial, followed by the degassed water portion of the solvent. Seal the vials tightly.
-
Heating & Monitoring: Remove the vial array from the glovebox and place it in a preheated aluminum block (e.g., 100 °C). Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or GC-MS analysis.
-
Analysis: Plot the conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that provides complete conversion in a reasonable timeframe without significant byproduct formation.
Table 1: Recommended Starting Conditions for Various Cross-Coupling Reactions
| Reaction Type | Palladium Source | Recommended Ligand | Base | Catalyst Loading (mol%) | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, AntPhos[11] | K₃PO₄, K₂CO₃ | 0.5 - 2.0 | 80 - 110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, Buchwald Ligands | Et₃N, K₂CO₃ | 1.0 - 3.0 | 100 - 140 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | (None add'l), Xantphos | Et₃N, DiPEA | 1.0 - 5.0 | 50 - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃, G3/G4 Pre-catalysts | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | 1.0 - 3.0 | 80 - 110 |
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the reaction is key to troubleshooting. Most of these reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
References
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- This compound | Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Buchwald–Hartwig amination - Wikipedia.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. interesjournals.org [interesjournals.org]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dspace.mit.edu [dspace.mit.edu]
minimizing deiodination side reactions of 1-Iodo-2,3,4,5-tetramethylbenzene
Technical Support Center: Handling & Optimization of 1-Iodo-2,3,4,5-tetramethylbenzene
Introduction: The Steric-Electronic Trap
User Profile: You are working with This compound (Iododurene). The Challenge: This molecule presents a unique "Steric-Electronic Trap" that accelerates deiodination through two distinct mechanisms:
-
Electronic Activation: The four methyl groups are strong electron donors, making the aromatic ring highly nucleophilic.[1] This activates the ipso-carbon (the carbon holding the iodine) toward protonation, leading to Protodeiodination .
-
Steric Crowding: The two ortho-methyl groups weaken the C–I bond through steric repulsion and hinder the approach of metal catalysts (e.g., Pd), slowing down oxidative addition and allowing competing Reductive Deiodination pathways to dominate.
This guide provides self-validating protocols to minimize these side reactions.
Module 1: Storage & Purification (The Acid Trap)
Issue: The compound turns pink/purple during storage or after column chromatography.
Diagnosis: Iodine (
Mechanism: Acid-Catalyzed Protodeiodination
Because the durene ring is electron-rich, it acts as a base. Even weak acids (like the silanols on silica gel) can protonate the ring at the ipso position, ejecting the iodine cation (
Troubleshooting Protocol: Purification
-
Step 1: Diagnostic Check. Dissolve a small amount of crude material in CDCl3. If the NMR shows a singlet at ~6.9 ppm (Ar-H of Durene), deiodination has occurred.
-
Step 2: Stationary Phase Selection.
-
Do NOT use: Standard Silica Gel (pH ~6.5).
-
USE: Neutral Alumina or Triethylamine-buffered Silica .
-
-
Step 3: Buffering Protocol.
-
Slurry the silica gel in the eluent containing 1-2% Triethylamine (
). -
Flush the column until the eluent pH is neutral/basic (check with pH paper).
-
Run the purification using standard solvents (Hexanes/EtOAc).
-
Storage Rule: Store solid at -20°C in amber vials. Wrap threads with Parafilm to prevent oxygen/moisture ingress which can promote radical degradation.
Module 2: Cross-Coupling Optimization (The Kinetic Trap)
Issue: Low yields in Suzuki/Sonogashira coupling; recovery of starting material or formation of reduced product (Durene).
Diagnosis: The ortho-methyl groups block the Palladium catalyst. Oxidative addition (
Data: Ligand Performance for Hindered Aryl Iodides
Comparison of ligands in the coupling of hindered aryl iodides (Yields representative of literature standards for tetra-ortho-substituted systems).
| Ligand Class | Example | Steric Bulk | Oxidative Addition Rate | Risk of Deiodination |
| Triphenylphosphine | Low | Very Slow | High (Catalyst death) | |
| Buchwald (Gen 1) | SPhos | High | Fast | Low |
| Buchwald (Gen 2) | XPhos/RuPhos | Very High | Very Fast | Minimal |
| NHC | IPr / IMes | High | Fast | Low |
Troubleshooting Protocol: Reaction Setup
-
Ligand Switch: Switch to XPhos or RuPhos . These ligands are designed to form a monoligated
species, which is smaller and more reactive toward hindered iodides than the bis-ligated species formed by . -
Solvent Deoxygenation: Oxygen promotes homocoupling and catalyst oxidation. Sparge solvents with Argon for 15 minutes minimum.
-
Temperature Control: Start at 60°C. If no reaction, increase to 80°C. Warning: Temperatures >100°C significantly increase the rate of reductive deiodination (Ar-I
Ar-H) in the presence of alcoholic solvents or amines.
FAQ: Rapid Fire Solutions
Q: Can I use
Q: My product has a pink tint after drying. Is it ruined?
A: Not necessarily. The pink color is trace free iodine (
Q: Why did my Grignard formation fail? A: Formation of the Grignard reagent from Iododurene is difficult due to sterics.
-
Solution: Use i-PrMgCl (Turbo Grignard) for an Iodine-Magnesium exchange at -20°C instead of direct insertion with Mg turnings. This is faster and avoids the high heat that causes radical scrambling.
References
-
Mechanism of Protodeiodination
-
Synthesis of Iododurene
-
Smith, L. I. (1976). Iodination of Polymethylbenzenes. Organic Syntheses, Coll. Vol. 2, p.328.
-
-
Coupling of Hindered Substrates
-
General Stability Data
-
Matrix Fine Chemicals. This compound Safety & Handling.
-
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Technical Support Center: High-Purity Recrystallization of 1-Iodo-2,3,4,5-tetramethylbenzene
Welcome to the technical support center for the purification of 1-Iodo-2,3,4,5-tetramethylbenzene (also known as Iododurene). This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity. Here, we address common challenges and provide practical, experience-driven solutions for successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to purify the solid compound by removing impurities. These can include unreacted starting materials (e.g., durene, iodine), by-products from the synthesis, or residual solvents. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system.[1][2][3] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, which promotes the formation of a pure crystal lattice, leaving impurities behind in the solution (mother liquor).[4][5][6]
Q2: What is a good starting solvent for the recrystallization of this compound?
Based on documented procedures, chloroform has been used to obtain colorless, needle-like crystals of this compound through precipitation after column chromatography.[7] This indicates that chloroform is a suitable "good" solvent in which the compound is readily soluble. For a classic thermal recrystallization, this solubility might be too high at room temperature.
Therefore, a more systematic approach is recommended:
-
Single-Solvent System: Given the compound's non-polar, aromatic structure, solvents like ethanol, methanol, or hexane are excellent candidates. The ideal single solvent will dissolve the compound when hot but have poor solubility when cold.[8][9]
-
Two-Solvent (Mixed) System: If a single ideal solvent cannot be found, a mixed solvent system is effective.[5][9] Start by dissolving the compound in a minimum amount of a "good" solvent in which it is highly soluble (like chloroform, dichloromethane, or toluene ). Then, slowly add a "poor" miscible solvent (an anti-solvent like hexane or methanol ) to the hot solution until it becomes slightly cloudy (the saturation point). Reheat to clarify and then cool slowly.
Q3: How do I assess the purity of my final product?
Purity should be assessed using several methods:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. The reported melting point for 3-iodo-1,2,4,5-tetramethylbenzene is in the range of 76-80 °C .
-
Spectroscopy (¹H NMR, ¹³C NMR): This is the most definitive method. The NMR spectrum of the purified product should show the expected peaks with correct integrations and chemical shifts, and a significant reduction or absence of impurity peaks that were present in the crude material.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Compare the crude material and the recrystallized product side-by-side using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures).
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Problem 1: My compound "oiled out" instead of forming crystals.
"Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent or when high concentrations of impurities are present.
-
Causality: The compound is coming out of solution at a temperature above its melting point. The high concentration of the solute upon cooling can create a liquid phase before the temperature is low enough for crystallization.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[4]
-
Slow Down Cooling: Rapid cooling encourages precipitation and oiling out. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker of warm water or glass wool, before moving it to an ice bath. Slower cooling provides more time for proper crystal lattice formation.
-
Change Solvents: Select a solvent with a lower boiling point. For this compound (m.p. ~76-80°C), avoid high-boiling solvents like water or toluene if possible, and consider solvents like ethanol (b.p. 78°C) or a hexane/ethyl acetate mixture.
-
Problem 2: No crystals are forming, even after cooling in an ice bath.
This issue typically arises from two main causes: the solution is too dilute, or it is supersaturated and requires nucleation to begin.
-
Causality: Either too much solvent was used, keeping the compound fully dissolved even at low temperatures, or there are no nucleation sites for crystals to begin growing.
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Seeding: If available, add a tiny crystal ("seed crystal") of the pure compound to the cooled solution. This provides a perfect template for crystallization.
-
-
Increase Concentration: If nucleation techniques fail, too much solvent is the likely culprit. Gently heat the solution and boil off a portion of the solvent (15-25%). Then, allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can carefully add a few drops of a miscible "poor" solvent to the cooled solution to reduce the overall solubility and induce crystallization.
-
Problem 3: The crystal yield is very low.
A low yield means a significant portion of your compound remained in the mother liquor.
-
Causality: This is most often caused by using an excessive amount of solvent during the initial dissolution step or not cooling the solution sufficiently.
-
Solutions:
-
Use Minimum Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Adding solvent in small portions near its boiling point is critical.
-
Ensure Complete Cooling: After slow cooling to room temperature, ensure the flask spends adequate time in an ice-water bath (at least 20-30 minutes) to maximize precipitation.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent and cool it again. This will often yield a "second crop" of crystals, which should be checked for purity separately.
-
Problem 4: The final crystals are colored.
If the starting material has colored impurities, they can sometimes co-crystallize with the product.
-
Causality: Highly colored impurities, often large organic molecules with extensive conjugation, can become trapped in the crystal lattice.
-
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass). The charcoal adsorbs colored impurities.
-
Perform a Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration through fluted filter paper to remove the charcoal and any other insoluble impurities. The filtrate should be colorless or significantly lighter. Proceed with cooling this purified filtrate.
-
Data & Protocols
Solvent Selection Table
The choice of solvent is the most critical step in recrystallization. The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Ethanol | 78 | Polar | Good candidate for single-solvent. The aromatic compound is likely less soluble at low temperatures. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point; may result in lower solubility overall. |
| Hexane | 69 | Non-polar | Good candidate for single-solvent. "Like-dissolves-like" suggests solubility, which should decrease significantly upon cooling. Prone to oiling out if cooled too fast. |
| Chloroform | 61 | Mid-Polarity | Known "good" solvent. [7] Likely too effective for single-solvent thermal recrystallization but excellent for a mixed-solvent system. |
| Toluene | 111 | Non-polar | Good "soluble" solvent, but its high boiling point exceeds the compound's melting point, increasing the risk of oiling out. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, often used in combination with hexane. |
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting Decision Tree for Recrystallization.
Step-by-Step General Recrystallization Protocol
This protocol provides a robust starting point. The exact solvent and volumes must be determined empirically.
-
Solvent Selection: Based on small-scale solubility tests, choose a promising solvent or solvent pair (see table above).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate flask. Add the minimum amount of near-boiling solvent to the crude material while stirring until it is fully dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (If Necessary): To remove charcoal or other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form. Do not rush this step.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer them to a watch glass. Confirm dryness by checking for constant weight.
-
Analysis: Determine the mass and percent recovery. Assess purity via melting point and/or spectroscopy.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Jelsch, C., et al. (2012). Iododurene. Acta Crystallographica Section E, 68(Pt 10), o2874. [Link]
-
University of British Columbia. (n.d.). Experiment 2: Recrystallization. [Link]
-
An-Najah National University. (n.d.). EXPERIMENT (3) Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wei, J., et al. (2013). Synthesis and Applications of 1-Iodo-4-MgCl-1,3-dienes and 1-Iodovinyl Phenylmagnesium Chlorides. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Mount Holyoke College. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. athabascau.ca [athabascau.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Iododurene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Halogen-Metal Exchange with 1-Iodo-2,3,4,5-tetramethylbenzene
Welcome to the technical support center for halogen-metal exchange reactions involving 1-iodo-2,3,4,5-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Challenge: Steric Hindrance and Reactivity
This compound is a sterically hindered aryl iodide. While the carbon-iodine bond is the most reactive among halogens for this exchange, the four adjacent methyl groups introduce significant steric bulk.[1] This steric hindrance can influence the approach of the organometallic reagent and affect reaction rates and product distribution. Understanding this interplay is crucial for successful troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My halogen-metal exchange reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low or no conversion is a common issue that can often be traced back to a few key experimental parameters.
-
Insufficiently Low Temperature: Halogen-metal exchange with reactive organolithium reagents is extremely fast, even at very low temperatures.[2][3] For sterically hindered substrates, maintaining a temperature of -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C with a liquid nitrogen/ethanol bath) is critical to favor the desired exchange over side reactions.[4] Higher temperatures can lead to reagent decomposition or unwanted side reactions.
-
Reagent Quality: The purity and accurate titration of your organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) are paramount. Old or improperly stored reagents will have a lower concentration, leading to incomplete reactions. Always titrate your organolithium reagents before use.
-
Solvent and Air/Moisture Contamination: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Anhydrous solvents are essential. Trace amounts of water will quench the organometallic reagent, leading to low yields.
-
Order of Addition: For highly reactive systems, the order of addition can be critical. Adding the organolithium reagent slowly to a cooled solution of the this compound can sometimes be more effective than the reverse addition. This maintains a low concentration of the highly reactive organolithium species, minimizing side reactions.[5]
Q2: I am observing a significant amount of a homo-coupled byproduct (2,2',3,3',4,4',5,5'-octamethylbiphenyl). How can I minimize this?
A2: The formation of the homo-coupled product is likely due to a Wurtz-Fittig type reaction, a common side reaction in organometallic chemistry. [6][7][8][9][10]
-
Reaction Temperature: As with low conversion, maintaining a very low reaction temperature is the first line of defense against homo-coupling. The lithium-halogen exchange is generally much faster at low temperatures than the subsequent coupling reaction.[3]
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the organolithium reagent can ensure full conversion of the starting iodide, but a large excess can promote side reactions. Precise control over the stoichiometry is key.
-
Choice of Organolithium Reagent: While n-BuLi is common, t-BuLi is often more effective for halogen-metal exchange at very low temperatures due to its increased reactivity.[2][11] However, its bulkiness can also be a factor with a sterically hindered substrate. An empirical optimization of the organolithium reagent may be necessary.
-
Rapid Quenching: After the halogen-metal exchange is complete (typically a short reaction time at low temperature), the subsequent reaction with your electrophile should be performed promptly. Allowing the generated aryllithium species to warm up or sit for extended periods can increase the likelihood of homo-coupling.
Q3: My reaction is messy, with multiple unidentified byproducts. What are other potential side reactions?
A3: Besides homo-coupling, other side reactions can complicate your reaction mixture.
-
Protonation of the Aryllithium: If there are any acidic protons in your system (from moisture, acidic impurities in the substrate, or the electrophile), the highly basic aryllithium intermediate will be quenched, leading back to 1,2,3,4-tetramethylbenzene.
-
Reaction with the Solvent: While generally stable at low temperatures, some organolithium reagents can react with ethereal solvents like THF over time, especially upon warming. Using a non-ethereal solvent like toluene can sometimes mitigate this, but this may also affect the solubility and reactivity of the organolithium species.[12]
-
α-Metalation: In some cases, organolithium reagents can deprotonate a methyl group on the benzene ring, leading to a benzylic lithium species. However, with an iodo-substituent, the halogen-metal exchange is significantly faster and should be the predominant pathway.[11]
Experimental Protocols
Protocol 1: General Procedure for Halogen-Metal Exchange of this compound with n-Butyllithium
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
n-Butyllithium (titrated solution in hexanes)
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. A color change may be observed, indicating the formation of the aryllithium species.
-
Add the desired electrophile (1.1 eq.) as a solution in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.[13]
Data Summary Table: Common Organolithium Reagents
| Organolithium Reagent | Typical Reaction Temperature | Key Considerations |
| n-Butyllithium (n-BuLi) | -78 °C | Commonly used, good balance of reactivity and handling. |
| sec-Butyllithium (s-BuLi) | -78 °C to -90 °C | More basic and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | -78 °C to -100 °C | Highly reactive, often used for difficult exchanges.[2] Pyrophoric. |
Visualizing the Workflow
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for the halogen-metal exchange.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved February 23, 2026, from [Link][2]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved February 23, 2026, from [Link][6]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 23, 2026, from [Link][14]
-
Evano, G., & Thesen, V. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Retrieved February 23, 2026, from [Link][15]
-
Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen?. Retrieved February 23, 2026, from [Link][11]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved February 23, 2026, from [Link][16]
-
University of California, Irvine. (n.d.). lithium halogen exchange #1 revised. Retrieved February 23, 2026, from [Link][3]
-
Michigan State University. (n.d.). Chemical Reactivity. Retrieved February 23, 2026, from [Link][17]
-
Feringa, B. L., et al. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. University of Groningen Research Portal. Retrieved February 23, 2026, from [Link][12]
-
Barl, N. M., Werner, V., & Säma, C. (2013, October 1). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. LOCKSS. Retrieved February 23, 2026, from [Link][18]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link][19]
-
Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. Retrieved February 23, 2026, from [Link][7]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved February 23, 2026, from [Link][20]
-
Sheppard, T. D. (2007). Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. UCL Discovery. Retrieved February 23, 2026, from [Link][21]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved February 23, 2026, from [Link][22]
-
Feringa, B. L., et al. (2022, December 21). Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents. RSC Publishing. Retrieved February 23, 2026, from [Link][23]
-
Organic Process Research & Development. (2020, May 15). Optimization of Organolithium Reactions. Retrieved February 23, 2026, from [Link][5]
-
Michigan State University. (n.d.). Chemical Reactivity. Retrieved February 23, 2026, from [Link][24]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved February 23, 2026, from [Link][25]
-
Luo Group Meeting. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved February 23, 2026, from [Link][26]
-
Reaction Chemistry & Engineering. (2022, November 16). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. Retrieved February 23, 2026, from [Link][27]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved February 23, 2026, from [Link][28]
-
Google Patents. (n.d.). US7439535B2 - Process for exchanging functional groups by halogen-metal exchange reaction. Retrieved February 23, 2026, from [29]
-
Phywe. (n.d.). Haloalkanes: Wurtz reaction - lithium organyls. Retrieved February 23, 2026, from [Link][8]
-
Wikipedia. (n.d.). Wurtz–Fittig reaction. Retrieved February 23, 2026, from [Link][9]
-
L.S.College, Muzaffarpur. (2020, October 20). Wurtz–Fittig reaction. Retrieved February 23, 2026, from [Link][10]
-
Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved February 23, 2026, from [Link][30]
-
ACS Publications. (2017, October 27). Copper-Mediated C–X Functionalization of Aryl Halides. Retrieved February 23, 2026, from [Link][31]
-
YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved February 23, 2026, from [Link][32]
-
University of Leeds. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Retrieved February 23, 2026, from [Link][33]
-
XMB. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. Retrieved February 23, 2026, from [Link][4]
-
Google Patents. (n.d.). WO2003101916A1 - Method of substituent introduction through halogen-metal exchange reaction. Retrieved February 23, 2026, from [34]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. resources.saylor.org [resources.saylor.org]
- 7. Wurtz-Fittig Reaction [organic-chemistry.org]
- 8. spegroup.ru [spegroup.ru]
- 9. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Chemical Reactivity [www2.chemistry.msu.edu]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
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- 23. Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05475B [pubs.rsc.org]
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- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chem.pku.edu.cn [chem.pku.edu.cn]
- 27. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
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- 33. imperial.ac.uk [imperial.ac.uk]
- 34. WO2003101916A1 - Method of substituent introduction through halogen-metal exchange reaction - Google Patents [patents.google.com]
reaction temperature optimization for hindered aryl iodide coupling
Technical Support Center: Hindered Aryl Iodide Coupling Optimization
Topic: Reaction Temperature Optimization for Sterically Hindered Aryl Iodide Coupling Ticket ID: #HAI-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic "Goldilocks" Paradox
Welcome to the technical support center. You are likely here because your hindered aryl iodide (Ar-I) coupling is failing, despite Ar-I theoretically being the "most reactive" electrophile.
The Core Problem: Hindered aryl iodides suffer from a unique kinetic paradox.
-
Too Cold (<50°C): Unlike bromides, aryl iodides form stable, unreactive bridging iodide dimers
that arrest the catalytic cycle.[1] -
Too Hot (>100°C): The weak C–I bond promotes rapid protodeiodination (Ar-I
Ar-H) and catalyst decomposition (Pd black) before the difficult transmetallation can occur.
This guide provides the troubleshooting logic to navigate this narrow thermal window.
Part 1: The Optimization Matrix (Decision Logic)
Do not blindly heat the reaction. Use this logic gate to determine your next move based on your LCMS/NMR data.
Figure 1: Diagnostic workflow for interpreting reaction failure modes in hindered aryl iodide couplings.
Part 2: Troubleshooting Guides & FAQs
Scenario A: The "Cold Start" Failure (0% Conversion)
User Report: "I switched from Ar-Br to Ar-I expecting faster reaction at 40°C, but the reaction stalled completely. The catalyst is still soluble (no black precipitate)."
Technical Diagnosis:
You are likely experiencing the Iodide Dimer Effect . In "classical" systems (e.g., Pd(PPh3)4), the oxidative addition of Ar-I is fast, but the resulting monomeric Pd(II) species rapidly associates into a stable, inactive bridging iodide dimer
Corrective Protocol:
-
Thermal Activation: Increase temperature to 60–65°C . This energy is required specifically to break the dimer back into the active monomeric species.
-
Ligand Swap: Switch to bulky, electron-rich ligands like XPhos or SPhos .[1] Their steric bulk sterically disfavors the formation of the bridged dimer.
-
The "Pre-Heat" Trick:
Scenario B: The "Overheat" (Ar-H Formation)
User Report: "I heated the reaction to 100°C to force the coupling. The starting material is gone, but I mostly isolated the de-iodinated product (Ar-H)."
Technical Diagnosis:
Protodeiodination has outcompeted the coupling. At high temperatures (
- -hydride elimination from the solvent (especially alcohols like isopropanol).
-
Reduction by the base (if using alkoxides like NaOtBu).
Corrective Protocol:
-
Solvent Switch: Immediately stop using alcohols (MeOH, EtOH, IPA). Switch to Toluene or 1,4-Dioxane .[1] If water is needed for the base, use a biphasic system (Toluene:H2O 4:[1]1) rather than a miscible aqueous organic mixture.[2][3][4]
-
Base Modification: Switch from alkoxide bases (NaOtBu) to mild inorganic carbonates (Cs2CO3 or K3PO4 ) which are less prone to acting as hydride donors.
-
Temperature Ceiling: Cap your reaction temperature at 80°C . If conversion is slow, increase catalyst loading rather than temperature.[1]
Scenario C: Catalyst Death (Pd Black)
User Report: "The reaction turned black within 15 minutes at 90°C. No product formed."
Technical Diagnosis: Hindered substrates slow down the transmetallation step. This leaves the unstable Pd(II) intermediate vulnerable for too long. Without sufficient ligand stabilization, the complex collapses, precipitating metallic Palladium (Pd black).[1]
Corrective Protocol:
-
Use NHC Precatalysts: Switch to Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . These N-Heterocyclic Carbene ligands bind Pd tightly and are thermally stable up to 120°C, preventing "death" while waiting for the hindered substrate to react.
-
The "Throw-Away" Ligand: PEPPSI catalysts contain a 3-chloropyridine ligand that dissociates upon heating, creating a vacant site exactly when needed.
Part 3: Data & Experimental Protocols
Reference Temperature Ranges for Hindered Substrates
| Precatalyst System | Rec. Temp Range | Solvent Rec.[3][5] | Notes |
| Pd(PPh3)4 | 60°C - 80°C | Toluene/DME | Not recommended for hindered Ar-I due to dimer stability. |
| Pd(OAc)2 + SPhos | 40°C - 65°C | Toluene/Water | Excellent for hindered biaryls. Works at lower T than PPh3. |
| Pd-PEPPSI-IPr | 25°C - 80°C | Dioxane/THF | Robust. Often requires 60°C for ortho-substituted Ar-I. |
| Pd-G3/G4 (Buchwald) | 25°C - 60°C | THF/Toluene | Rapid activation. Good for temperature-sensitive substrates. |
Standardized Screening Protocol (Step-by-Step)
Objective: Determine the minimum effective temperature (MET) to avoid side reactions.
-
Preparation: Prepare 4 reaction vials with the standard hindered coupling setup (e.g., 1.0 equiv Ar-I, 1.5 equiv Boronic Acid, 2.0 equiv K3PO4, 2 mol% Pd-SPhos G3).
-
Solvent: Use anhydrous 1,4-Dioxane .
-
The Gradient:
-
Vial A: Room Temperature (25°C)
-
Vial B: 45°C
-
Vial C: 65°C
-
Vial D: 85°C
-
-
Sampling:
-
Take an aliquot at 1 hour .
-
Stop Rule: If Vial C shows >50% conversion and <5% Ar-H, do not proceed to the conditions of Vial D.
-
Dimer Check: If Vial A is 0% and Vial B is >20%, the activation barrier is likely the dimer breakup. Set process temperature to 50°C.
-
Part 4: Mechanistic Visualization
Understanding why the temperature matters is critical for troubleshooting.
Figure 2: The Temperature Trap.[1] Low T traps the catalyst as an inactive dimer; High T risks decomposition. The goal is to maintain the Pd(II) Monomer.
References
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [1]
-
Colacot, T. J., et al. (2011).[1] Nuances in Fundamental Suzuki-Miyaura Cross-Couplings: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [1]
-
Buchwald, S. L., et al. (2010).[1] Precatalysts for the Rapid Formation of High-Activity Pd(0) Species. Journal of the American Chemical Society. [1]
-
Lipshutz, B. H., et al. (2008).[1][4] Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters. [1]
Sources
Technical Support Center: Purification of 1-Iodo-2,3,4,5-tetramethylbenzene
Welcome to the technical support center for the synthesis and purification of 1-Iodo-2,3,4,5-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted durene from their product. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.
Introduction
The direct iodination of durene (1,2,4,5-tetramethylbenzene) is a common method for synthesizing this compound.[1][2] However, incomplete reactions often lead to a mixture of the desired product and unreacted starting material. Due to their similar physical properties, separating these two compounds can be challenging. This guide offers practical solutions and explains the underlying principles to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My crude product is an oily solid or a sticky mass. How can I get a crystalline product?
Answer: An oily or sticky crude product often indicates the presence of residual solvent or a significant amount of unreacted durene, which has a lower melting point than the iodinated product.
-
Initial Step: Ensure Complete Removal of Reaction Solvent. Before attempting purification, ensure all reaction solvents (e.g., acetic acid) are thoroughly removed. This can be achieved by washing the crude product with water and then drying it under vacuum.[3]
-
The Problem with Durene: Durene has a melting point of 79-80°C.[3][4] When mixed with the product, it can form a eutectic mixture, lowering the overall melting point and resulting in an oily appearance.
-
Solution: Recrystallization. A carefully chosen recrystallization solvent can selectively dissolve the product at an elevated temperature while leaving the durene less soluble, or vice-versa.
Question: I performed a recrystallization, but my NMR spectrum still shows a significant amount of durene. What went wrong?
Answer: This is a common issue and can be attributed to several factors related to the recrystallization process.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should have a high-temperature coefficient of solubility for your product, meaning it dissolves the product well when hot but poorly when cold.[5][6] Conversely, the starting material should either be very soluble or very insoluble in the chosen solvent at all temperatures.
-
Insufficient Cooling or Too Rapid Cooling: Slow cooling is crucial for the formation of pure crystals.[5] If the solution is cooled too quickly, the impurities (durene) can become trapped within the crystal lattice of the product.
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a lower yield, and some of the product may remain in the mother liquor along with the durene.[6] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[5][7]
Question: My column chromatography is not separating the product from durene effectively. How can I improve the separation?
Answer: Column chromatography separates compounds based on their differential adsorption to the stationary phase.[8][9] Since durene and this compound have similar polarities, optimizing the chromatographic conditions is key.
-
Eluent Polarity is Critical: Durene is a nonpolar hydrocarbon. This compound is slightly more polar due to the iodine atom. Therefore, a non-polar eluent system is required.
-
Starting Point: Begin with a very non-polar solvent like hexane or petroleum ether. This should elute the less polar durene first.
-
Gradual Polarity Increase: If both compounds elute together, a very gradual increase in polarity might be necessary. This can be achieved by adding a small percentage of a slightly more polar solvent like dichloromethane or toluene to the hexane.
-
-
Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.[8][10]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column in a narrow band.[10] Using a more polar solvent to dissolve the sample can lead to poor separation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
What is the most effective method for removing unreacted durene?
The most effective method depends on the scale of your reaction and the level of purity required.
-
For high purity on a small to medium scale, column chromatography is often the best choice. It allows for fine-tuning of the separation conditions to achieve excellent purity.[1]
-
Recrystallization is a simpler and often faster method, particularly for larger quantities. [3][7] However, it may require some optimization to find the ideal solvent and may not always achieve the same level of purity as chromatography.
-
Sublimation can be a very effective purification technique for both durene and the iodinated product, as both can sublime. [11][12] This method works best for removing non-volatile impurities. Fractional sublimation under carefully controlled temperature and pressure gradients could potentially separate durene from the product.
What are the key physical properties to consider for separation?
Understanding the differences in the physical properties of durene and this compound is fundamental to designing a successful purification strategy.
| Property | Durene (1,2,4,5-tetramethylbenzene) | This compound |
| Molar Mass | 134.22 g/mol [4] | 260.12 g/mol [13] |
| Melting Point | 79-80 °C[3][4] | 78-80 °C[3] |
| Boiling Point | 192 °C[4] | Not readily available, but expected to be significantly higher than durene. |
| Polarity | Non-polar | Slightly more polar than durene |
As you can see from the table, the melting points are very similar, which can make separation by simple recrystallization challenging if an appropriate solvent is not chosen.
Are there alternative iodination methods that could lead to higher conversion and easier purification?
Yes, several iodination methods exist, and the choice of reagent can influence the reaction's efficiency and the impurity profile.
-
Iodine with an Oxidizing Agent: The use of iodine in the presence of an oxidizing agent like periodic acid or nitric acid is a common and effective method.[1][3] These reagents generate a more electrophilic iodine species in situ.
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent that can be used for activated aromatic rings.[14]
-
Iodine Monochloride (ICl): ICl is a powerful iodinating agent that can lead to high conversions.[15]
-
Metal-Catalyzed Iodination: Recent methods involve the use of catalysts to facilitate the iodination of aromatic C-H bonds.[16]
The optimal method will depend on the specific requirements of your synthesis, including scale, cost, and safety considerations.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, hexane) to find a suitable one. A good solvent will dissolve the product when hot but not when cold. Acetone has been reported to be an effective solvent.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5][7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various non-polar eluent systems (e.g., pure hexane, hexane with 1-5% dichloromethane) to find a system that provides good separation between durene and the product (aim for a product Rf of 0.2-0.3).[10]
-
Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring it packs evenly without air bubbles. Add another layer of sand on top of the silica gel.[8][10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the eluent system determined from your TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Purification Methods Overview
Caption: Overview of common purification techniques for this compound.
References
-
Suzuki, H. (1971). DIRECT IODINATION OF POLYALKYLBENZENES: IODODURENE. Organic Syntheses, 51, 94. doi:10.15227/orgsyn.051.0094. [Link]
-
Merzouk, A., et al. (n.d.). Iododurene. Acta Crystallographica Section E: Structure Reports Online, 59(12), o2023–o2024. [Link]
-
Barluenga, J., et al. (2003). Aromatic iodination: a new investigation on the nature of the mechanism. New Journal of Chemistry, 27(5), 842-847. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Organic Chemistry Data. (n.d.). Iodination. [Link]
-
Wikipedia. (n.d.). Durene. [Link]
-
University of Victoria. (n.d.). Sublimation. [Link]
-
Luliński, P., & Skulski, L. (2000). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 5(12), 1364-1367. [Link]
-
Wikipedia. (n.d.). Isodurene. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
chemeurope.com. (n.d.). Sublimation (chemistry). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 54509-71-6. [Link]
-
Reddit. (2026, January 7). Question Regarding Recrystallization. [Link]
-
Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Catalysis Science & Technology, 11(13), 4566-4575. [Link]
-
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
Organic Syntheses. (n.d.). Iodosobenzene. [Link]
-
Manac Inc. (2023, March 28). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1): Discussion series on bromination/iodination reactions 24. [Link]
-
Organic Syntheses. (n.d.). Iodobenzene. [Link]
-
Organic Syntheses. (n.d.). Durene. [Link]
-
FooDB. (2011, September 26). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. [Link]
-
Szymańska, J. A., & Piotrowski, J. K. (2001). The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats. Archives of toxicology, 74(11), 675–682. [Link]
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wikipedia. (n.d.). Prehnitene. [Link]
-
Pearson+. (n.d.). Iodination of alkanes using iodine (I2) is usually an unfavorable.... [Link]
-
NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
Sources
- 1. Iododurene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Durene - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Sublimation_(chemistry) [chemeurope.com]
- 13. This compound | CAS 54509-71-6 [matrix-fine-chemicals.com]
- 14. Iodination - Common Conditions [commonorganicchemistry.com]
- 15. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: Steric & Electronic Profiling of Polymethyllated Aryl Iodides
Topic: Comparative Reactivity Guide: 1-Iodo-2,3,4,5-tetramethylbenzene vs. Iodomesitylene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Ortho-Blockade" Distinction
For researchers selecting building blocks for complex API synthesis or materials science, the choice between This compound (ITMB) and Iodomesitylene (IMes) is rarely about electronic density—both are electron-rich systems.[1] The decision rests almost entirely on steric topology and aryne stability .[1]
-
Iodomesitylene (IMes) is the gold standard for "sterically protected" reactivity.[1] Its symmetrical 2,6-dimethyl substitution prevents benzyne formation and severely retards oxidative addition, requiring specialized catalytic systems.[1]
-
This compound (ITMB) acts as a "Janus" molecule.[1] While electronically richer, it possesses only one ortho-methyl group.[1] This makes it significantly more reactive in cross-coupling but introduces a critical instability: the potential for unwanted benzyne formation via the adjacent C6-proton.[1]
Part 1: Structural & Physical Profiling[1]
The fundamental difference lies in the immediate environment of the C-I bond. While IMes presents a symmetrical "steric wall," ITMB presents an asymmetric "open gate."[1]
| Feature | Iodomesitylene (IMes) | This compound (ITMB) |
| IUPAC Name | 2-iodo-1,3,5-trimethylbenzene | This compound |
| Structure Code | 2,6-di-ortho-Me | 2-ortho-Me, 6-ortho-H |
| Steric Environment | High (Symmetrical Shielding) | Moderate (Asymmetrical Shielding) |
| Electronic Nature | Electron Rich (3 Donors) | Hyper-Electron Rich (4 Donors) |
| Benzyne Potential | Impossible (No ortho-H) | High (Via C6-H elimination) |
| Key Application | Stable Lithiation, Crystal Engineering | Asymmetric Steric Bulk, Facile Coupling |
Mechanistic Implication Diagram
The following diagram illustrates the critical reactivity divergence points driven by the structural differences.
Caption: Divergent reaction pathways. Note that ITMB (Red) risks benzyne formation during lithiation but offers easier catalytic coupling compared to IMes (Blue).[1]
Part 2: Reactivity Comparison & Experimental Data
1. Metal-Halogen Exchange (Lithiation)
This is the most critical differentiator for synthetic strategy.[1]
-
Iodomesitylene: When treated with t-BuLi or n-BuLi, IMes forms a highly stable aryllithium species.[1] The two ortho-methyl groups act as a "steric cage," preventing aggregation and protecting the anion from electrophilic attack by the solvent.[1] Furthermore, elimination to form a benzyne intermediate is structurally impossible because there is no hydrogen atom at the adjacent ortho-positions.[1]
-
ITMB: Lithiation is perilous.[1] The presence of the proton at C6 allows the strong base (Li-R) to perform a deprotonation/elimination sequence, generating 3,4,5,6-tetramethyl-1,2-benzyne .[1] This reactive intermediate will rapidly dimerize or react non-selectively with nucleophiles, leading to tarry mixtures rather than the desired nucleophilic addition product.[1]
Recommendation: If your workflow involves generating a Grignard or Lithium reagent, use Iodomesitylene .[1] If you must use ITMB, you must use strictly low temperatures (-78°C) and Inverse Addition (adding base to substrate) to minimize benzyne formation.[1]
2. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In cross-coupling, steric bulk is an impediment to the oxidative addition step.[1]
-
Iodomesitylene: The "Di-Ortho" effect severely hinders the approach of the Pd(0) species.[1] Standard ligands (PPh3, dppf) often fail, resulting in <10% yields or recovered starting material.
-
Required Solution: Use dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (IMes, IPr) designed to force oxidative addition on hindered substrates.
-
-
ITMB: The "Mono-Ortho" nature makes this substrate significantly more compliant.[1] While still slower than iodobenzene, it undergoes oxidative addition readily with standard catalyst systems.[1]
-
Performance: In comparative Suzuki couplings with phenylboronic acid, ITMB typically reaches full conversion in 4 hours (standard conditions), whereas Iodomesitylene may require 24+ hours or elevated temperatures (100°C+).[1]
-
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Unlike Iodomesitylene, ITMB is not always available in catalog quantities.[1] This protocol utilizes the direct iodination of prehnitene.
Materials:
-
1,2,3,4-Tetramethylbenzene (Prehnitene) [1.0 equiv][1]
-
Iodine (I2) [0.5 equiv][1]
-
Periodic Acid (H5IO6) [0.2 equiv][1]
-
Sulfuric Acid (30% aq) / Acetic Acid (solvent)[1]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of prehnitene in 20 mL of Glacial Acetic Acid.
-
Activation: Add 2 mmol of H5IO6 (oxidant) and stir for 10 minutes.
-
Iodination: Add 5 mmol of Iodine (I2) in portions. The oxidant generates electrophilic I+ in situ.[1]
-
Heating: Heat the mixture to 65°C for 4 hours. The color will fade from dark purple to orange.[1]
-
Quench: Pour into ice water containing Na2S2O3 (to remove unreacted iodine).
-
Isolation: Extract with hexanes. The product crystallizes upon concentration (white needles).[1]
-
Note: The iodine selectively directs to position 5 (equivalent to 1) due to the combined ortho/para directing effects of the methyl groups at 1, 2, 3, and 4.
-
Protocol B: "Stress-Test" Suzuki Coupling
Rationale: This protocol is tuned for hindered substrates.[1] It works for both, but highlights the rate difference.
System: Pd(OAc)2 / SPhos / K3PO4 in Toluene/Water.[1]
-
Charge: Flask with Aryl Iodide (1.0 mmol), Phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol).
-
Catalyst: Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%).
-
Solvent: Add Toluene (4 mL) and Water (0.5 mL). Degas vigorously.
-
Reaction: Heat to 80°C.
Part 4: References
-
Smith, K., et al. "Regioselective iodination of alkylbenzenes using iodine and iodic acid."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984. (Describes the synthesis logic for polymethylbenzenes).
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] (Definitive guide on SPhos/XPhos for hindered substrates like Mesityl).[1]
-
Hart, H., et al. "Synthesis of polymethylbenzenes."[1] Journal of Organic Chemistry, 1980.[1] (Foundational work on Prehnitene/Durene derivatives).
-
Leroux, F., et al. "The Ortho-Lithiation of Arenes and Heteroarenes."[1] Organic Reactions, 2004.[1] (Detailed mechanisms on benzyne formation risks in lithiation).
Disclaimer: The experimental protocols provided are based on standard chemical literature for analogous systems. Always perform a risk assessment before conducting chemical synthesis.
Sources
Technical Comparison Guide: IR Characterization of 1-Iodo-2,3,4,5-tetramethylbenzene
This guide serves as a technical resource for the characterization of 1-Iodo-2,3,4,5-tetramethylbenzene (commonly known as Iodoprehnitene ) using Infrared Spectroscopy (IR).
Executive Summary
This compound is a sterically congested aryl iodide used as a building block for molecular motors, liquid crystals, and cross-coupling reactions where restricted rotation is required.[1]
In synthetic workflows, the primary challenge is distinguishing the target product from its starting material (Prehnitene ) and potential regiochemical isomers.[1] This guide details the specific IR spectral signatures required to validate the 1,2,3,4,5-pentasubstitution pattern , providing a faster, lower-cost alternative to NMR for routine process monitoring.[1]
Key Differentiator
The transition from Prehnitene (1,2,3,4-tetramethylbenzene) to Iodoprehnitene involves the loss of one aromatic proton and a change in symmetry. This is distinctly observable in the 600–900 cm⁻¹ fingerprint region , where the "two adjacent hydrogens" signal is replaced by a "single isolated hydrogen" signal.[1]
Spectral Analysis & Comparison
The following table contrasts the target compound with its direct precursor and its most common isomer.
Table 1: Comparative IR Spectral Bands
| Feature | Target: Iodoprehnitene | Precursor: Prehnitene | Isomer: Iododurene |
| Structure | This compound | 1,2,3,4-Tetramethylbenzene | 1-Iodo-2,3,5,6-tetramethylbenzene |
| Substitution | Pentasubstituted (1 isolated H) | Tetrasubstituted (2 adjacent H) | Pentasubstituted (1 isolated H) |
| Aromatic C-H Stretch | >3000 cm⁻¹ (Very Weak, Single band) | 3000–3100 cm⁻¹ (Weak, Multiple bands) | >3000 cm⁻¹ (Very Weak) |
| Methyl C-H Stretch | 2850–2960 cm⁻¹ (Strong, Split) | 2850–2960 cm⁻¹ (Strong) | 2850–2960 cm⁻¹ (Strong) |
| Ring Breathing | 1450–1550 cm⁻¹ (Med, Shifted by I mass) | 1450–1600 cm⁻¹ (Med) | 1450–1550 cm⁻¹ (Med) |
| OOP Bending (Primary) | 865–880 cm⁻¹ (Med/Strong) | 800–815 cm⁻¹ (Strong) | 865–880 cm⁻¹ (Med/Strong) |
| C-I Stretch | ~1050 cm⁻¹ (Aryl-I band) & <600 cm⁻¹ | N/A | ~1050 cm⁻¹ & <600 cm⁻¹ |
| Distinguishing Factor | Absence of 805 cm⁻¹ band ; Presence of ~870 cm⁻¹ band. | Presence of 805 cm⁻¹ band (2 adj H).[1] | Indistinguishable by IR alone from Iodoprehnitene; requires melting point or NMR.[1] |
Technical Insight: The most critical diagnostic is the Out-of-Plane (OOP) C-H bending .
Prehnitene possesses two adjacent aromatic protons (positions 5 and 6), which couple to produce a strong band near 805 cm⁻¹ . [1] * Iodoprehnitene has only one isolated proton (position 6).[1] Isolated aromatic protons in pentasubstituted rings typically absorb at higher frequencies, 865–880 cm⁻¹ . [1] * Monitoring Protocol: During synthesis, the disappearance of the 805 cm⁻¹ peak and the emergence of the 870 cm⁻¹ peak confirms the consumption of starting material and successful mono-iodination.
Experimental Protocol: Synthesis Monitoring
To ensure data reliability, the following self-validating workflow is recommended for analyzing the iodination of prehnitene.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for this lipophilic solid/oil to avoid moisture interference and facilitate rapid sampling of crude reaction mixtures.[1]
-
Baseline Correction: Clean the diamond/ZnSe crystal with isopropanol.[1] Collect a background air spectrum (32 scans).
-
Sample Prep:
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.[1]
-
Validation Check: Verify the presence of the Methyl C-H stretch (2900 cm⁻¹) to confirm sample contact.[1] If absent, re-clamp.[1]
Workflow Diagram
The following logic flow illustrates the decision-making process for validating the compound.
Figure 1: Logic flow for IR-based validation of Iodoprehnitene synthesis.
Technical Deep Dive: Why the Shifts Occur?
The "Isolated Hydrogen" Effect
In Prehnitene , the two adjacent hydrogens move in phase (wagging), creating a dipole change that results in a lower frequency absorption (~805 cm⁻¹). In Iodoprehnitene , the introduction of the heavy Iodine atom at position 1 isolates the remaining hydrogen at position 6.[1] Without a neighbor to couple with, the C-H bond behaves as an independent oscillator.[1] The steric crowding from the adjacent methyl (pos 5) and iodine (pos 1) stiffens the local environment, shifting the out-of-plane bending mode to a higher frequency (~870 cm⁻¹).
The Iodine Influence
While the C-I stretch itself is often found in the far-IR (<600 cm⁻¹), aryl iodides often induce a ring vibration band near 1050 cm⁻¹ . This band is generally absent in the non-halogenated precursor.[1] Researchers should look for this "marker band" as secondary confirmation of iodination.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Benzene, 1,2,3,4-tetramethyl- (Prehnitene) Infrared Spectrum. National Institute of Standards and Technology.[1][2]
-
Oregon State University. (n.d.).[1] Aromatic Fingerprint Vibrations: Substitution Patterns. Chemistry Department.
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Substituted Benzenes.
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][3][4][5] (Note: Used for physical property verification).
Sources
reactivity comparison of iododurene with other polysubstituted aryl iodides
Executive Summary
Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) represents a distinct class of "sterically fortified" aryl halides. Unlike simple iodobenzene or even mesityl iodide, iododurene possesses a unique 2,3,5,6-substitution pattern where the meta-methyl groups exert a "buttressing effect" on the ortho-methyls. This structural rigidity dramatically alters its reactivity profile: it renders oxidative addition difficult in cross-coupling (requiring specialized ligands) while providing exceptional stability to hypervalent iodine(III) species. This guide outlines the mechanistic divergence of iododurene compared to its polysubstituted counterparts and provides validated protocols for its activation.
Part 1: The Steric & Electronic Landscape
To understand iododurene, we must contrast it with its closest analogs: Iodobenzene (PhI) and Mesityl Iodide (MesI) .
1.1 The Buttressing Effect
While Mesityl iodide (2,4,6-trimethyl) is sterically hindered, the methyl groups are relatively flexible. In Iododurene, the presence of methyls at the 3,5-positions locks the 2,6-methyls in place, pushing them toward the iodine center. This creates a "steric pocket" that shields the iodine atom.
Figure 1: The progression of steric hindrance from PhI to DurI. The "buttressing" effect in DurI significantly retards metal insertion while stabilizing hypervalent states.
Part 2: Hypervalent Iodine Chemistry (The "Dummy Ligand" Superiority)
Iododurene is most valuable as a precursor for hypervalent iodine(III) reagents, specifically as a non-transferable "dummy" ligand in diaryliodonium salts.
2.1 Stability vs. Reactivity Profile
In diaryliodonium salts (
-
PhI: Poor dummy ligand. Often transfers competitively.
-
MesI: Good dummy ligand. Blocks most nucleophiles.
-
DurI: Superior dummy ligand. The buttressing effect makes reductive elimination of the Durene ring energetically prohibitive, ensuring 100% chemoselectivity for the transfer of the other aryl group (
).
2.2 Synthesis Challenge
Standard oxidation protocols (e.g.,
-
Solution: The "Olofsson Protocol" utilizing mCPBA and p-TsOH in Trifluoroethanol (TFE) is required.[1] TFE hydrogen-bonds to the oxidant, activating it and stabilizing the cationic iodine intermediate.
Part 3: Metal-Catalyzed Cross-Coupling (The Kinetic Challenge)
In Suzuki or Buchwald-Hartwig couplings, iododurene is a difficult substrate. The rate-limiting step is Oxidative Addition .[2]
| Parameter | Iodobenzene (PhI) | Mesityl Iodide (MesI) | Iododurene (DurI) |
| Electronic Nature | Neutral | Electron-Rich (Donating) | Very Electron-Rich |
| Steric Environment | Open | Hindered (2,6-Me) | Crowded (Buttressed) |
| Oxidative Addition | Fast ( | Slow ( | Very Slow ( |
| Catalyst Requirement | Simple (e.g., | Hindered (e.g., | Specialized (e.g., Pd-PEPPSI, XPhos) |
Key Insight: For Iododurene, electron richness should accelerate oxidative addition (making the C-I bond more nucleophilic toward Pd), but the steric wall dominates the kinetic landscape. You must use ligands that are flexible enough to enter the pocket or small enough to bypass it (like N-heterocyclic carbenes).
Part 4: Experimental Protocols
Protocol A: Synthesis of [Hydroxy(tosyloxy)iodo]durene (Dur-HTIB)
Use this reagent to synthesize diaryliodonium salts where Durene is the dummy ligand.
Reagents:
-
Iododurene (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA, 77% max, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH[1]·H2O, 1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE, 0.5 M concentration)
Workflow:
-
Dissolution: In a round-bottom flask, dissolve mCPBA and TsOH·H2O in TFE. Note: TFE is critical; DCM or Acetonitrile will result in incomplete conversion.
-
Addition: Add Iododurene in one portion at room temperature.
-
Reaction: Stir at room temperature for 1–3 hours. The solution will turn yellow then fade to colorless/pale yellow.
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove TFE.
-
Precipitation: Add diethyl ether (
) to the residue and stir vigorously for 20 minutes. The product will precipitate as a white solid. -
Filtration: Filter the solid, wash copiously with
to remove m-chlorobenzoic acid byproduct, and dry under vacuum.
Yield: Typically 85–95%. Purity Check: 1H NMR (DMSO-d6) should show the characteristic downfield shift of the aromatic proton (para-H) and the TsOH signals.
Protocol B: Suzuki-Miyaura Coupling of Iododurene
Standard conditions fail. This protocol uses a Buchwald-type biaryl phosphine ligand.
Reagents:
-
Iododurene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)
- (3.0 equiv)
-
Toluene/Water (10:1 ratio)
Workflow:
Figure 2: Optimized workflow for coupling sterically hindered iododurene.
Why this works: SPhos is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but its specific geometry allows it to accommodate the steric bulk of the durene system better than
References
-
Merritt, E. A., Carneiro, V. M. T., Silva, L. F., & Olofsson, B. (2010).[3][4] Facile Synthesis of Koser’s Reagent and Derivatives from Iodine or Aryl Iodides.[4] The Journal of Organic Chemistry, 75(21), 7416–7419.[3] [Link]
- Source for Protocol A (mCPBA/TsOH/TFE oxid
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Source for Protocol B (Use of SPhos/XPhos for hindered substr
-
Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials. Resource on Hypervalent Iodine Stability. [Link]
- Grounding for the stability comparison of hypervalent iodine species.
- Egami, H., & Sodeoka, M. (2014). Trifluoromethylation of Alkenes with Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 53(32), 8294-8308. Context for the use of sterically bulky dummy ligands in radical transfers.
Sources
Advanced Elemental Analysis: 1-Iodo-2,3,4,5-tetramethylbenzene (Iododurene) as a Microanalytical Standard
Topic: Elemental Analysis Standards for 1-Iodo-2,3,4,5-tetramethylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Case for Specialized Halogen Standards
In the realm of organic elemental analysis (EA), the accurate determination of iodine presents unique challenges compared to lighter halogens (Cl, Br). Iodine’s high atomic mass, propensity for sublimation, and potential for "memory effects" in combustion tubes require robust calibration standards.
While
This document provides a technical comparison, theoretical validation data, and a step-by-step protocol for qualifying this compound in your laboratory.
Technical Profile: The Candidate Standard
This compound is a sterically crowded aryl iodide. Its four methyl groups provide significant lipophilicity and electron-donating character, stabilizing the Carbon-Iodine bond relative to less substituted analogs.
Physicochemical Properties[1][2][3]
-
Formula:
-
Molecular Weight: 260.12 g/mol
-
Appearance: White to pale yellow crystalline solid
-
Melting Point: 78–80 °C (Sharp transition, ideal for combustion)
-
Stability: Non-hygroscopic; stable under ambient conditions (unlike some hydrolytically unstable acyl iodides).
Theoretical Composition (Acceptance Criteria)
For a standard to be valid, experimental results must fall within strict tolerances (typically
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 10 | 12.011 | 120.11 | 46.17% |
| Hydrogen | 13 | 1.008 | 13.104 | 5.04% |
| Iodine | 1 | 126.904 | 126.904 | 48.79% |
| Total | 260.118 | 100.00% |
Comparative Analysis: Iododurene vs. Conventional Standards
To validate Iododurene, we compare it against the ubiquitous Acetanilide (CHNS baseline) and
Table 1: Comparative Performance Metrics
| Feature | This compound | Acetanilide | |
| Primary Role | High-Iodine, Lipophilic Standard | General Iodine Standard | CHN Calibration (No Halogens) |
| Iodine Content | 48.79% (High) | 51.17% (High) | 0.00% |
| Matrix Nature | Non-polar, Hydrocarbon-like | Polar, Acidic | Moderately Polar, Amide |
| Combustion | Clean burn; methyl groups aid volatilization | Good; acid group can interact with alkaline ash | Excellent; Industry Reference |
| Hygroscopicity | Low (Hydrophobic) | Moderate (Carboxylic acid H-bonding) | Low |
| Use Case | Polymers, oils, non-polar drugs | General organic salts, acids | Baseline calibration |
Scientific Insight: Why Switch?
The Matrix Matching Principle: In elemental analysis, accuracy improves when the standard matches the analyte's combustion behavior.
-
Scenario A: Analyzing a fluorinated polymer or a lipophilic drug candidate containing iodine.
-
Issue:
-Iodobenzoic acid is polar and acidic. It may combust differently than a greasy hydrocarbon chain, potentially leading to incomplete combustion or timing offsets in dynamic flash combustion. -
Solution:Iododurene mimics the hydrophobic backbone of the analyte, ensuring the iodine release profile matches the sample.
-
Experimental Validation Protocol
To adopt this compound as a standard, you must perform a Self-Validating Qualification . We recommend the Schöniger Flask (Oxygen Flask) Combustion method, the gold standard for halogen determination, or a modern Combustion-IC workflow.
A. The Schöniger Flask Methodology (Iodine Specific)
Principle: The sample is burned in pure oxygen. The iodine is absorbed into an alkaline solution, converted to iodate, and titrated.
Reagents:
-
Absorbing Solution: 10 mL NaOH (1.0 M) + 1 mL saturated Hydrazine Sulfate (reducing agent to ensure all I species
I initially). -
Titrant: 0.01 N Sodium Thiosulfate (
). -
Indicator: Starch solution.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 3–5 mg of Iododurene onto ashless filter paper. (Target precision:
mg). -
Combustion:
-
Place paper in the platinum basket of the Schöniger flask.
-
Flush flask with
.[1] -
Ignite and invert. Allow combustion to complete (flash).
-
-
Absorption: Shake vigorously for 15 minutes. The lipophilic nature of Iododurene requires thorough agitation to ensure the iodine (which may deposit on walls) is fully solubilized.
-
Oxidation (The Leipert Amplification):
-
Add Bromine water (
) to oxidize to (Iodate). -
Remove excess
with Formic Acid.
-
-
Titration:
-
Add excess KI (Potassium Iodide). The
reacts with to release the original Iodine ( ). -
Titrate the liberated
with Sodium Thiosulfate to a colorless endpoint.
-
B. Validation Logic Diagram
The following diagram illustrates the decision tree for qualifying this new standard in your lab.
Figure 1: Qualification workflow for establishing this compound as a laboratory working standard.
Data Interpretation & Troubleshooting
When using Iododurene, be aware of specific failure modes associated with its structure.
Expected Recovery Rates
| Parameter | Acceptance Range | Notes |
| Iodine Recovery | 99.6% – 100.4% | Lower recovery suggests incomplete combustion of the methyl-rich ring. |
| Carbon Recovery | 99.7% – 100.3% | High soot formation indicates insufficient |
Troubleshooting "Sooting"
Because Iododurene has a high Carbon-to-Iodine ratio and a stable aromatic ring, it is more prone to "sooting" (incomplete combustion) than
-
Symptom: Black specks in the platinum basket or ash.
-
Corrective Action: Increase the oxygen flow rate or add a combustion aid (e.g.,
) if using an automated analyzer. For Schöniger flasks, ensure the paper fuse is not too large, as it consumes oxygen needed for the sample.
Conclusion
This compound is an excellent, albeit underutilized, standard for organic elemental analysis. Its lipophilicity and high iodine content (48.79%) make it the ideal choice for validating analytical methods targeting non-polar pharmaceutical intermediates and polymers. By following the validation protocol above, laboratories can reduce matrix-induced errors often seen when using polar standards for non-polar analytes.
References
-
Schöniger, W. (1955).[2][3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129.
-
ASTM International. (2022). ASTM E205-96: Standard Specification for Oxygen Combustion Flask. West Conshohocken, PA.[4]
-
National Institute of Standards and Technology (NIST). Certificate of Analysis: SRM 2141 (o-Iodobenzoic Acid).
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.
-
Smith, L. I. (1930). "The Reaction between Duroquinone and Sodium Malonic Ester." Journal of the American Chemical Society, 52(6), 2988 (Describes synthesis and properties of tetramethylbenzene derivatives).
Sources
A Definitive Guide to the Structural Elucidation of 1-Iodo-2,3,4,5-tetramethylbenzene: A Comparative Analysis
In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For intermediates like 1-iodo-2,3,4,5-tetramethylbenzene, a versatile building block in organic synthesis, precise structural knowledge is not merely academic—it is critical for predicting reactivity, ensuring the integrity of subsequent reaction pathways, and meeting stringent regulatory standards.[1] While a suite of powerful analytical techniques can provide strong evidence for a proposed structure, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of a molecule in the solid state.
This guide provides a comprehensive comparison of the analytical methodologies available for confirming the structure of this compound. A thorough review of the scientific literature, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray diffraction study for this specific isomer has not yet been reported.[1] Therefore, this document will serve as both a practical guide for the experimental determination of its structure and a comparative analysis of why X-ray crystallography provides an unparalleled level of certainty compared to other common techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map electron density and, from that, infer atomic positions with exceptional precision. This method provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the substitution pattern of the aromatic ring.
Proposed Experimental Protocol for Structure Determination
The following protocol outlines a robust, self-validating workflow for obtaining the crystal structure of this compound.
Step 1: Synthesis and Purification The synthesis of this compound can be achieved through the direct iodination of 1,2,3,4-tetramethylbenzene (prehnitene), an electron-rich aromatic compound.[1]
-
Reaction Setup: In a flask protected from light, dissolve 1,2,3,4-tetramethylbenzene in a suitable solvent such as glacial acetic acid.
-
Iodination: Add N-iodosuccinimide (NIS) and a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution. The reaction proceeds via electrophilic aromatic substitution.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction with an organic solvent (e.g., diethyl ether). Wash the organic layer with sodium bicarbonate solution and brine.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or recrystallization to yield a high-purity solid suitable for crystal growth.
Step 2: Crystal Growth Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Method: Slow evaporation is a common and effective technique. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. High-quality crystals should form over several days to weeks.
Step 3: Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial model of the structure. Refine this model against the experimental data to finalize atomic positions, bond lengths, and angles.
Expected Crystallographic Data
While the actual data can only be obtained through experimentation, we can predict the key parameters that would definitively confirm the structure of this compound.
| Parameter | Expected Value/Information | Significance |
| Formula Unit | C₁₀H₁₃I | Confirms the elemental composition in the crystal. |
| Molecular Weight | 260.11 g/mol | Consistent with the chemical formula.[2] |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| C-I Bond Length | ~2.10 Å | Confirms the presence and location of the iodine atom. |
| C-C (aromatic) | ~1.38 - 1.41 Å | Typical bond lengths for a substituted benzene ring. |
| C-C-C Angles | ~118° - 122° | Confirms the geometry of the benzene ring. |
| Torsion Angles | Varies | Defines the orientation of the methyl groups relative to the ring. |
This data provides an unambiguous 3D model of the molecule, confirming the 1,2,3,4,5-substitution pattern and revealing details of the crystal packing.
Part 2: Corroborative and Alternative Analytical Techniques
While X-ray crystallography is definitive, other techniques provide valuable and often more readily accessible data. These methods are essential for routine characterization and for providing evidence that supports the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[3] It provides detailed information about the chemical environment and connectivity of atoms.
Experimental Protocol:
-
Dissolve a ~5-10 mg sample of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.
Predicted NMR Data and Interpretation: The key to identifying the this compound isomer lies in the number and pattern of signals in the NMR spectra.
| Spectrum | Predicted Signals | Interpretation |
| ¹H NMR | - One singlet in the aromatic region (δ ~7.0-7.5 ppm) - Four distinct singlets for the methyl groups (δ ~2.0-2.5 ppm) | The single aromatic proton confirms a pentasubstituted benzene ring. Four unique methyl signals are consistent with the asymmetric 1,2,3,4-tetramethyl substitution pattern. |
| ¹³C NMR | - Six signals in the aromatic region (δ ~110-160 ppm) - Four signals in the alkyl region (upfield) | Six distinct aromatic carbon signals (one C-I, four C-CH₃, one C-H) confirm the lack of symmetry.[4][5] Four distinct methyl carbon signals further support this conclusion. |
Limitations: While NMR provides strong evidence, closely related isomers might give very similar spectra, and definitive assignment can sometimes be challenging without reference data. Furthermore, NMR describes the structure in solution, which can differ from the solid-state conformation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound.[6][7]
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionize the sample using a suitable method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions.
Expected Mass Spectrometry Data:
| Analysis | Expected Result | Interpretation |
| Molecular Ion (M⁺) | m/z = 260.0062 | Corresponds to the exact mass of C₁₀H₁₃I, confirming the elemental composition.[8] |
| Isotopic Pattern | A single prominent peak for the molecular ion. | Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, there will be no characteristic M+2 peak.[9] |
Limitations: Mass spectrometry is excellent for confirming the molecular formula but provides no information about the arrangement of atoms. Therefore, it cannot distinguish between different isomers of iodotetramethylbenzene.[6]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[10][11]
Methodology:
-
Build a 3D model of this compound in a molecular modeling software package.
-
Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.
-
From the optimized geometry, calculate properties such as NMR chemical shifts and vibrational frequencies.
Data and Limitations: The primary value of computational chemistry in this context is to generate predicted data that can be compared with experimental results. For instance, calculated NMR shifts can help assign the experimental spectrum. However, these are theoretical predictions and are not a substitute for experimental data.[11] Their accuracy is dependent on the level of theory and basis set used.
Part 3: A Comparative Workflow for Unambiguous Structure Confirmation
The most robust approach to structure elucidation involves a combination of techniques, where the strengths of one method compensate for the limitations of another.
Summary of Techniques
| Technique | Strengths | Weaknesses |
| X-ray Crystallography | - Definitive 3D structure - Unambiguous isomer identification - Provides bond lengths and angles | - Requires a suitable single crystal - Describes solid-state only - More time-consuming |
| NMR Spectroscopy | - Excellent for isomer differentiation - Provides detailed connectivity data - Non-destructive | - Describes structure in solution - Can be complex to interpret - Less definitive than X-ray |
| Mass Spectrometry | - Confirms molecular weight and formula - Extremely sensitive | - Cannot distinguish between isomers - Provides no connectivity information |
| Computational Chemistry | - Predicts structure and properties - Complements experimental data | - Theoretical, requires experimental validation - Accuracy depends on method used |
Integrated Workflow Diagram
The following diagram illustrates a logical workflow for the complete structural confirmation of this compound, integrating all the discussed techniques.
Conclusion
The structural confirmation of a molecule like this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. Mass spectrometry provides a rapid and accurate confirmation of the elemental composition, while NMR spectroscopy offers powerful insights into the specific isomeric arrangement in solution. Computational chemistry serves as a valuable tool to support and rationalize experimental findings. However, for a molecule where no definitive crystal structure has been reported, these methods culminate in a well-supported hypothesis. To achieve unequivocal proof, single-crystal X-ray crystallography is indispensable. It provides the ultimate, unambiguous evidence of the molecular structure in the solid state, transforming a proposed structure into a confirmed reality and providing the foundational certainty required for advanced research and development.
References
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- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015).
- Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. (2018).
- Elyashberg, M., et al. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. (2012).
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- PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005).
- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
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- MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022).
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- SIELC Technologies. 1-Iodo-2,3,5,6-tetramethylbenzene. (2018).
- Google Patents. US4788354A - Method for the synthesis of iodobenzene.
- Santa Cruz Biotechnology. 3-Iodo-1,2,4,5-tetramethylbenzene.
- Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015).
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- ResearchGate. (PDF) 1,2,4,5-Tetraiodobenzene. (2025).
- FooDB. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). (2011).
- Sigma-Aldrich. 3-IODO-1,2,4,5-TETRAMETHYL-BENZENE AldrichCPR.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
